BAY-390
Beschreibung
Eigenschaften
Molekularformel |
C13H15F4NO |
|---|---|
Molekulargewicht |
277.26 g/mol |
IUPAC-Name |
cis-(1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F4NO/c14-9-4-6-10(7-5-9)18-11-3-1-2-8-12(11,19)13(15,16)17/h4-7,11,18-19H,1-3,8H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
IESAJAZKMLPVIB-VXGBXAGGSA-N |
Isomerische SMILES |
C1CC[C@@]([C@@H](C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O |
Kanonische SMILES |
C1CCC(C(C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
BAY-390: A Technical Guide on the Mechanism of Action of a Selective TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Developed as an open-source chemical probe, it serves as a critical tool for investigating the physiological and pathological roles of TRPA1.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its interaction with the TRPA1 signaling pathway. The data herein demonstrates that this compound effectively inhibits TRPA1 activation across multiple species and shows efficacy in rodent models of acute, inflammatory, and neuropathic pain.[1][3]
Introduction: The Role of TRPA1 in Nociception
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective, ligand-gated cation channel that functions as a primary sensor for a wide array of noxious and inflammatory stimuli.[1][4] Expressed predominantly in sensory neurons, TRPA1 is activated by exogenous irritants (e.g., cinnamaldehyde, mustard oil) and endogenous mediators of oxidative, nitrative, and carbonyl stress that are often generated during tissue damage and inflammation.[4][5] Upon activation, the channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺), which leads to neuronal depolarization. This event triggers the propagation of pain signals, promotes central sensitization, and induces neurogenic inflammation, establishing TRPA1 as a key therapeutic target for pain management.[1][4][5]
Core Mechanism of Action of this compound
This compound functions as a direct antagonist of the TRPA1 ion channel.[6] Its primary mechanism involves inhibiting the channel's activation, thereby preventing the influx of cations that initiates the nociceptive signaling cascade.[1] By blocking this initial step, this compound effectively suppresses the subsequent physiological responses, including acute pain, central sensitization, and inflammation.[4][5] Preclinical studies confirm its ability to inhibit TRPA1 activation in vivo, as demonstrated by its efficacy in reducing pain behaviors in rodent models directly stimulated by TRPA1 agonists.[1][7]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo assays. A structurally related but inactive compound, BAY-9897 (IC₅₀ > 25 µM), serves as a negative control for experimental validation.[4][5]
In Vitro Potency
This compound demonstrates potent, nanomolar-range inhibition of human and rat TRPA1 channels in both functional calcium flux and electrophysiology assays.[3][8]
| Target Species & Assay | IC₅₀ (nM) | Reference |
| Human TRPA1 (FLIPR Ca²⁺ Assay) | 16 | [3][5][8] |
| Human TRPA1 (Ephys, Patchliner) | 82 | [3][5][8] |
| Rat TRPA1 (FLIPR Ca²⁺ Assay) | 63 | [3][5][8] |
| Rat DRG (Ephys) | 35 | [8] |
| Dog TRPA1 (FLIPR Ca²⁺ Assay) | 19 | [4][5] |
In Vitro Selectivity Profile
The compound exhibits high selectivity for TRPA1 over other TRP channels and a broader panel of receptors and kinases.[5][6]
| Off-Target | Assay Type | Kᵢ (µM) | IC₅₀ / EC₅₀ (µM) | Reference |
| hTRPV1 | IC₅₀ | - | >25 | [5][6] |
| hTRPV4 | IC₅₀ | - | >25 | [5][6] |
| hTRPC3 | IC₅₀ | - | >25 | [5][6] |
| hTRPC5 | IC₅₀ | - | 5.6 | [5][6] |
| hTRPC6 | IC₅₀ | - | >25 | [5][6] |
| hSLC6A3 (DAT) | Kᵢ | 0.9 | - | [5][6] |
| hPGR | Kᵢ | 4.0 | - | [5][6] |
| ESR1 | EC₅₀ | - | 2.1 | [5][6] |
In Vivo Efficacy in Rodent Pain Models
This compound is orally bioavailable and brain-penetrant, demonstrating significant efficacy in multiple rat models of pain.[1][3]
| Pain Model | Species | Dosing Regimen | Effect | Reference |
| Cinnamaldehyde-Induced Nocifension | Rat | 3, 10, 30 mg/kg p.o. | Significant reduction in flinching and licking | [1][7] |
| CFA-Induced Inflammatory Pain | Rat | 30 mg/kg p.o., b.i.d. | Reduction of mechanical hyperalgesia | [1][9] |
| Spinal Nerve Ligation (SNL) Neuropathic Pain | Rat | 90 mg/kg p.o., b.i.d. for 10 days | Reversal of mechanical allodynia | [1][9] |
Detailed Experimental Protocols
The characterization of this compound involved several key experimental procedures.
FLIPR Calcium (Ca²⁺) Assay
This assay measures the inhibitory effect of this compound on TRPA1 channel activation by quantifying changes in intracellular calcium concentration.
-
Cell Culture : CHO or HEK cells stably expressing human, rat, or dog TRPA1 are seeded into 384-well microplates and cultured to form a confluent monolayer.[5]
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer and incubated to allow for dye uptake and de-esterification.
-
Compound Addition : Test compounds, including this compound, a negative control (BAY-9897), and vehicle, are added to the wells at various concentrations and pre-incubated.[5]
-
Agonist Stimulation & Measurement : The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR). A TRPA1 agonist (e.g., cinnamaldehyde) is added to stimulate channel opening.
-
Data Analysis : The resulting increase in fluorescence intensity, corresponding to calcium influx, is measured over time. The inhibitory effect of this compound is calculated relative to vehicle controls, and IC₅₀ curves are generated.
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. eubopen.org [eubopen.org]
- 5. eubopen.org [eubopen.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
- 9. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
The Discovery of BAY-390: A CNS-Penetrant TRPA1 Antagonist for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, inflammation, and itch, making it a compelling target for novel analgesic therapies.[1] Activation of TRPA1, a non-selective cation channel, by a wide array of exogenous irritants and endogenous inflammatory mediators leads to the depolarization of sensory neurons and the sensation of pain.[2][3] This whitepaper provides a detailed technical overview of the discovery and preclinical characterization of BAY-390, a potent, selective, and centrally nervous system (CNS) penetrant TRPA1 antagonist developed as a chemical probe for in vivo research.[4][5]
The journey to identify this compound began with a high-throughput screening (HTS) campaign, which led to the discovery of a fragment-like hit. Subsequent hit-to-lead optimization focused on improving potency for both human and rat TRPA1, while also enhancing physicochemical properties to ensure brain penetration and suitability for in vivo studies.[4] This comprehensive guide details the quantitative data, experimental methodologies, and key signaling pathways involved in the evaluation of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound, as well as its in vivo efficacy in established rat models of pain.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Target | IC50 (nM) |
| FLIPR Calcium Assay | Human | TRPA1 | 16[6] |
| FLIPR Calcium Assay | Rat | TRPA1 | 63[6] |
| Electrophysiology | Human | TRPA1 | 82[6] |
| FLIPR Calcium Assay | Dog | TRPA1 | 19[6] |
Table 2: In Vitro Selectivity of this compound against other TRP Channels
| Target | IC50 (µM) |
| hTRPV1 | >25[7] |
| hTRPV4 | >25[7] |
| hTRPC3 | >25[7] |
| hTRPC5 | 5.6[7] |
| hTRPC6 | >25[7] |
Table 3: Off-Target Activity of this compound
| Target | Activity Type | Value (µM) |
| hSLC6A3 (DAT) | Ki | 0.9[7] |
| hPGR | Ki | 4[7] |
| ESR1 | EC50 | 2.1[7] |
| HTR2A | Ki | 2.58[7] |
Table 4: In Vivo Efficacy of this compound in Rat Pain Models [8]
| Pain Model | Dosing (mg/kg, p.o.) | Key Finding |
| Cinnamaldehyde-induced nocifensive behaviors | 3, 10, 30 | Significant reduction in flinching and licking |
| CFA-induced inflammatory pain | 10, 30 | Significant reduction of mechanical hyperalgesia |
| SNL-induced neuropathic pain | 90 (b.i.d. for 10 days) | Moderate but significant reversal of mechanical allodynia |
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Blood Clearance (Clblood) | 2.3 L/h/kg[4] |
| Unbound fraction in plasma (fu%) | 0.36[4] |
Experimental Protocols
In Vitro Potency and Selectivity Assays
a) FLIPR Calcium Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPA1.[4]
-
Assay Principle: Measurement of intracellular calcium influx upon TRPA1 activation using a calcium-sensitive fluorescent dye in a Fluorometric Imaging Plate Reader (FLIPR).
-
Protocol:
-
Seed CHO-hTRPA1 or CHO-rTRPA1 cells in 384-well black-walled, clear-bottom plates and culture overnight.[9]
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[9]
-
Prepare serial dilutions of this compound.
-
Add this compound to the cell plates and incubate for a predefined period.
-
Add a TRPA1 agonist (e.g., cinnamaldehyde at its EC80 concentration) to stimulate calcium influx.[4]
-
Measure the fluorescence intensity before and after agonist addition using the FLIPR system.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.
-
b) Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Line: CHO cells stably expressing human TRPA1.[6]
-
Assay Principle: Direct measurement of ion channel currents in response to voltage changes and compound application.
-
Protocol:
-
Culture CHO-hTRPA1 cells on glass coverslips.
-
Use a glass micropipette to form a high-resistance (GΩ) seal with the cell membrane.[10]
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.[11]
-
Apply a TRPA1 agonist to elicit an inward current.
-
Perfuse with different concentrations of this compound and measure the inhibition of the agonist-induced current.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Pain Models in Rats
a) Cinnamaldehyde-Induced Nocifensive Behaviors:
-
Animal Model: Male Wistar rats.[12]
-
Principle: Intraplantar injection of the TRPA1 agonist cinnamaldehyde induces acute nocifensive behaviors (flinching and licking of the paw), which can be attenuated by a TRPA1 antagonist.[12]
-
Protocol:
-
Administer this compound orally (p.o.) at doses of 3, 10, and 30 mg/kg.[12]
-
After a set pretreatment time, inject cinnamaldehyde into the plantar surface of the rat's hind paw.
-
Immediately after injection, observe and quantify the number of flinches and the cumulative time spent licking the injected paw for a defined period.
-
Compare the behavioral responses in this compound-treated groups to a vehicle-treated control group.
-
b) Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
Animal Model: Male Sprague Dawley rats.
-
Principle: Intraplantar injection of CFA induces a localized and persistent inflammation characterized by thermal hyperalgesia and mechanical allodynia.
-
Protocol:
-
Induce inflammation by injecting CFA into the plantar surface of the rat's hind paw.[13]
-
24 hours post-CFA injection, administer this compound orally at doses of 10 and 30 mg/kg.[8]
-
Assess mechanical allodynia at various time points post-dosing using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Compare the PWT in this compound-treated groups to a vehicle-treated control group.
-
c) Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain:
-
Animal Model: Male Sprague Dawley rats.[14]
-
Principle: Tight ligation of the L5 and L6 spinal nerves creates a model of peripheral nerve injury that results in chronic mechanical allodynia.[14][15]
-
Protocol:
-
Allow the animals to recover and develop neuropathic pain behaviors over several days.
-
Beginning on day 15 post-surgery, administer this compound orally at 90 mg/kg twice daily (b.i.d.) for 10 consecutive days.[12]
-
Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points during the treatment period.
-
Compare the paw withdrawal thresholds of the this compound-treated group with a vehicle-treated group.
Visualizations
TRPA1 Signaling Pathway
The activation of the TRPA1 channel by various noxious stimuli leads to a cascade of intracellular events culminating in the sensation of pain and neurogenic inflammation.
This compound Discovery Workflow
The discovery of this compound followed a structured drug discovery process, from initial screening to in vivo validation.
Logical Relationship: In Vitro Potency to In Vivo Efficacy
The in vitro potency of this compound is a key predictor of its efficacy in vivo, with plasma concentrations needing to approach the in vitro IC50 for significant analgesic effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. rupress.org [rupress.org]
- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. culturecollections.org.uk [culturecollections.org.uk]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 15. mdbneuro.com [mdbneuro.com]
- 16. iasp-pain.org [iasp-pain.org]
- 17. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-390: A Technical Guide to a Potent and Selective TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-390 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This chemical probe has demonstrated efficacy in rodent models of inflammatory and neuropathic pain, making it a valuable tool for investigating the physiological and pathological roles of TRPA1.[4][5][6] Its ability to penetrate the central nervous system (CNS) further expands its utility in preclinical research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (1R,2R)-2-[(4-Fluorophenyl)amino]-1-(trifluoromethyl)cyclohexanol, is a small molecule with a well-defined structure.[1][5] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,2R)-2-[(4-Fluorophenyl)amino]-1-(trifluoromethyl)cyclohexanol |
| CAS Number | 2741956-55-6 |
| Molecular Formula | C₁₃H₁₅F₄NO |
| SMILES | FC(F)(F)[C@]1(O)CCCC[C@@H]1NC2=CC=C(F)C=C2 |
| InChI Key | IESAJAZKMLPVIB-VXGBXAGGSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 277.26 g/mol | [1][3][4] |
| logD (pH 7.4) | 3.0 | [4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |
| Purity | ≥98% (HPLC) | [1][5] |
Pharmacological Profile
This compound is a highly potent antagonist of the TRPA1 channel across multiple species. Its inhibitory activity has been characterized using various in vitro assays.
Table 3: In Vitro Potency of this compound (IC₅₀ values)
| Assay | Species | IC₅₀ (nM) | Reference |
| FLIPR (Ca²⁺ influx) | Human (hTRPA1) | 16 | [1][3][4][7][8] |
| Electrophysiology | Human (hTRPA1) | 82 | [1][3][4] |
| FLIPR (Ca²⁺ influx) | Rat (rTRPA1) | 63 | [1][3][4][7][8] |
| Electrophysiology | Rat DRG Neurons | 35 | [4] |
| FLIPR (Ca²⁺ influx) | Mouse (mTRPA1) | 73 | [4] |
| FLIPR (Ca²⁺ influx) | Guinea Pig (gpTRPA1) | 68 | [4] |
| FLIPR (Ca²⁺ influx) | Dog (dogTRPA1) | 81 | [4] |
| FLIPR (Ca²⁺ influx) | Monkey (monkeyTRPA1) | 19 | [4] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy has been described.[6] The synthesis involves the conversion of cyclohexanone to 1-(trifluoromethyl)cyclohexene, followed by oxidation and subsequent amination to introduce the fluorophenylamino moiety.
In Vitro Assays
3.2.1. FLIPR Ca²⁺ Assay
This assay is used to determine the potency of this compound in inhibiting TRPA1-mediated calcium influx.
-
Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPA1.
-
Methodology:
-
Cells are plated in 384-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound is pre-incubated with the cells at various concentrations.
-
TRPA1 is activated using a specific agonist (e.g., cinnamaldehyde or AITC).
-
Changes in intracellular calcium are measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
IC₅₀ values are calculated from the concentration-response curves.
-
3.2.2. Electrophysiology (Patch-Clamp)
This technique provides a direct measure of TRPA1 channel activity.
-
Cell Line: CHO cells stably expressing human TRPA1 or primary dorsal root ganglion (DRG) neurons.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed.
-
Cells are held at a specific membrane potential.
-
TRPA1 channels are activated by an agonist.
-
The effect of this compound on the agonist-induced current is measured.
-
IC₅₀ values are determined by analyzing the inhibition of the current at different concentrations of this compound.
-
In Vivo Models of Pain
This compound has been evaluated in several rodent models of pain, demonstrating its analgesic potential.
3.3.1. Cinnamaldehyde-Induced Nocifensive Behaviors in Rats
This model assesses the ability of this compound to block acute TRPA1-mediated pain.[4][6]
-
Animals: Male Wistar rats.
-
Procedure:
-
This compound is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.[4][6]
-
After a set pre-treatment time, cinnamaldehyde (a TRPA1 agonist) is injected into the plantar surface of the hind paw.
-
The number of flinches and the cumulative licking time of the injected paw are recorded for a defined period.
-
A significant reduction in these behaviors indicates on-target TRPA1 inhibition.
-
3.3.2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model is used to evaluate the efficacy of this compound in a model of persistent inflammatory pain.[4][6]
-
Animals: Male Wistar rats.
-
Procedure:
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation and mechanical hyperalgesia.
-
24 hours after CFA injection, this compound is administered orally at doses of 3, 10, and 30 mg/kg.[6]
-
Mechanical withdrawal thresholds are assessed at various time points post-dosing using von Frey filaments.
-
An increase in the paw withdrawal threshold indicates an anti-hyperalgesic effect.
-
3.3.3. Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
This is a model of chronic neuropathic pain.[4][6]
-
Animals: Male Wistar rats.
-
Procedure:
-
The L5 and L6 spinal nerves are tightly ligated to induce mechanical allodynia.[9]
-
Following a post-operative recovery and baseline pain assessment period, this compound is administered orally, twice daily (b.i.d.), over a period of 10 consecutive days at doses of 30 and 90 mg/kg.[4][6]
-
Mechanical withdrawal thresholds are measured periodically during the treatment period.
-
A reversal of the established mechanical allodynia signifies a therapeutic effect.
-
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
Activation of the TRPA1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺. This depolarization of sensory neurons triggers a cascade of downstream events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation and the sensation of pain.
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pain Models
The general workflow for assessing the efficacy of this compound in rodent pain models involves several key steps, from model induction to data analysis.
Caption: General experimental workflow for in vivo pain model studies.
Conclusion
This compound is a well-characterized and potent TRPA1 antagonist that serves as an invaluable research tool. Its favorable pharmacological and pharmacokinetic properties, combined with demonstrated in vivo efficacy, make it a suitable probe for elucidating the complex roles of TRPA1 in health and disease. This guide provides a foundational resource for researchers utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of the BAY-390 Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent, selective, and brain-penetrant chemical probe for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons of the dorsal root, trigeminal, and vagal ganglia. It functions as a critical sensor of a wide array of exogenous irritants and endogenous inflammatory mediators, playing a key role in acute and chronic pain, as well as neurogenic inflammation.[4][5] The activation of TRPA1 on sensory nerve terminals leads to the influx of cations, depolarization, and the subsequent release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to pain signaling and inflammation.[4]
This technical guide provides a comprehensive overview of the in vivo applications of the this compound probe, with a focus on its use in preclinical pain models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of the this compound probe in various preclinical models.
Table 1: In Vitro Potency of this compound Against TRPA1
| Species/Assay | IC50 (nM) | Reference |
| Human TRPA1 (FLIPR) | 16 | [1][3] |
| Human TRPA1 (Ephys) | 82 | [1][3] |
| Rat TRPA1 (FLIPR) | 63 | [1][3] |
| Rat DRG (Ephys) | 35 | [1] |
| Mouse TRPA1 | 73 | [1] |
| Guinea Pig TRPA1 | 68 | [1] |
| Dog TRPA1 | 81 | [1] |
| Monkey TRPA1 | 19 | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Cinnamaldehyde-Induced Nocifensive Behavior | Oral (p.o.) | 3, 10, and 30 mg/kg | Dose-dependent reduction in flinching and licking behaviors. | |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Oral (p.o.) | 30 mg/kg, twice daily | Reduced mechanical hyperalgesia. | [2] |
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Oral (p.o.) | 30 and 90 mg/kg, twice daily for 10 days | 90 mg/kg dose reversed mechanical allodynia. | [1][2] |
| Cyclophosphamide-Induced Cystitis | Not specified | Not specified | Reduced visceral pain. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Cinnamaldehyde-Induced Nocifensive Behavior in Rats
This model directly assesses the in vivo inhibition of TRPA1 activation.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Procedure:
-
This compound or vehicle is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.
-
One hour after dosing, 50 µL of cinnamaldehyde (10% in mineral oil) is injected into the plantar surface of one hind paw.
-
Immediately after injection, the rat is placed in a clear observation chamber.
-
The number of flinches and the cumulative time spent licking the injected paw are recorded for a period of 5 minutes.
-
-
Data Analysis: The data are expressed as the mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model is used to evaluate the efficacy of compounds against inflammatory pain.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Procedure:
-
Inflammation is induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into one hind paw.
-
Mechanical hyperalgesia is assessed 24 hours after CFA injection using von Frey filaments. The paw withdrawal threshold is determined.
-
This compound (30 mg/kg) or vehicle is administered orally (p.o.), twice daily.
-
Paw withdrawal thresholds are measured at various time points after drug administration.
-
-
Data Analysis: Changes in paw withdrawal threshold are calculated and compared between the treated and vehicle groups using a two-way repeated measures ANOVA.
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
This is a widely used model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats (175-200 g) are used.
-
Surgical Procedure:
-
Under isoflurane anesthesia, the left L5 and L6 spinal nerves are exposed.
-
The nerves are tightly ligated with 6-0 silk suture.
-
The incision is closed in layers.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments starting 14 days post-surgery.
-
This compound (30 and 90 mg/kg) or vehicle is administered orally (p.o.), twice daily, for 10 consecutive days, starting on day 15 post-surgery.
-
Pain testing is performed before the start of treatment and at several time points during the treatment period, 2 hours after the morning dose.
-
-
Data Analysis: The paw withdrawal threshold is determined, and the data are analyzed using a two-way repeated measures ANOVA.
Pharmacokinetic Analysis of this compound in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound.
-
Animals: Male Sprague-Dawley rats with jugular vein cannulas are used.
-
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.).
-
Blood Sampling:
-
Blood samples (approximately 100 µL) are collected from the jugular vein cannula at predose and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS): A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma.
-
Sample Preparation: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is analyzed.
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as acetonitrile and water with a modifier (e.g., formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
BAY-390: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a critical sensor of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators, making it a compelling target for the development of novel analgesics.[3][4][5][6] Preclinical research has demonstrated the potential of this compound in models of inflammatory and neuropathic pain, suggesting its utility as a chemical probe to investigate the role of TRPA1 in these conditions.[1][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies to support further research in the field of neuropathic pain.
Core Data Summary
In Vitro Potency
The inhibitory activity of this compound on TRPA1 channels has been quantified using a Fluorescent Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium.
| Species | Assay Type | IC50 (nM) |
| Human | FLIPR | 16[1] |
| Human | Electrophysiology | 82[1] |
| Rat | FLIPR | 63[1] |
| Dog | FLIPR | 19[2] |
In Vivo Efficacy in a Neuropathic Pain Model
This compound has been evaluated in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.
| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Rat Spinal Nerve Ligation (SNL) | 90 mg/kg, oral, twice daily for 10 days | Reversal of mechanical allodynia | Significant reversal of mechanical allodynia observed after 6 days of treatment.[7] |
Pharmacokinetics in Rats
While a complete pharmacokinetic profile is not publicly available, key parameters have been reported.
| Parameter | Value |
| Brain/Plasma Ratio (Kp,uu) | 0.29[7] |
| Unbound Brain Concentration (30 mg/kg) | 33 nM[7] |
| Unbound Brain Concentration (90 mg/kg) | 61 nM[7] |
| Unbound Plasma Concentration (3 mg/kg, 1h post-dose) | 10 nM[6] |
| Unbound Plasma Concentration (10 mg/kg, 1h post-dose) | 35 nM[6] |
| Unbound Plasma Concentration (30 mg/kg, 1h post-dose) | 115 nM[6] |
Signaling Pathway and Mechanism of Action
In neuropathic pain, nerve injury leads to the release of reactive oxygen species (ROS) and other inflammatory mediators. These endogenous ligands activate TRPA1 channels on sensory neurons and glial cells, leading to neuronal hyperexcitability and the perception of pain.[3][4][5] this compound acts as a direct antagonist of the TRPA1 channel, preventing its activation and subsequent downstream signaling.
Experimental Protocols
In Vitro FLIPR Assay for TRPA1 Antagonism
This protocol outlines a general procedure for determining the IC50 of this compound against human or rat TRPA1 channels expressed in a host cell line (e.g., CHO or HEK293 cells).
Materials:
-
Host cell line stably expressing the TRPA1 channel of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic acid.
-
TRPA1 agonist (e.g., cinnamaldehyde or AITC).
-
This compound.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and pluronic acid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
FLIPR Assay:
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound dilutions to the cell plate and incubate for a predetermined time.
-
Add a specific concentration of the TRPA1 agonist to the cell plate to stimulate channel activation.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of the agonist response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Spinal Nerve Ligation (SNL) Model in Rats
This protocol describes a common method for inducing neuropathic pain in rats to evaluate the efficacy of analgesic compounds like this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (body weight 200-250 g).
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.[8][9][10]
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the animals to recover for at least 14 days before behavioral testing.
Behavioral Testing (Mechanical Allodynia):
-
Acclimate the rats to the testing environment, which consists of individual chambers with a wire mesh floor.
-
Use a set of calibrated von Frey filaments to apply a mechanical stimulus to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (PWT) using a method such as the up-down method.
-
Establish a baseline PWT before administering the test compound.
Drug Administration and Efficacy Evaluation:
-
Administer this compound orally at the desired dose (e.g., 90 mg/kg, twice daily).
-
Measure the PWT at various time points after drug administration over the course of the treatment period.
-
Compare the PWT of the this compound-treated group to a vehicle-treated control group to determine the reversal of mechanical allodynia.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPA1 in neuropathic pain. Its high potency, selectivity, and central nervous system penetration make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of TRPA1 antagonism for the treatment of chronic pain conditions.
References
- 1. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]
- 2. eubopen.org [eubopen.org]
- 3. The TRPA1 channel in inflammatory and neuropathic pain and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. criver.com [criver.com]
- 10. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
BAY-390 in Inflammatory Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-390, a selective and central nervous system (CNS) penetrant Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist. It details the mechanism of action, experimental protocols, and efficacy data in preclinical inflammatory pain models, offering a comprehensive resource for researchers in pain and inflammation.
Core Mechanism of Action: TRPA1 Antagonism
This compound functions as a potent and selective antagonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in the primary sensory neurons of the dorsal root ganglia (DRG), functioning as a sensor for a variety of noxious stimuli, including inflammatory mediators.[2][3] By inhibiting TRPA1, this compound effectively blocks the signaling cascade that leads to the sensation of pain and neurogenic inflammation. The activation of TRPA1 is linked to various painful conditions, and its inhibition is a key strategy for developing novel analgesics.[2][4][5]
References
- 1. BAY 390 (7978) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unable to Proceed: No Publicly Available Information on "BAY-390"
Following a comprehensive search for publicly available data, no information could be found regarding a compound designated as "BAY-390." This suggests that "this compound" may be an internal Bayer codename not yet disclosed in public literature, a discontinued compound with limited accessible data, or a potential error in the designation.
Without any primary or secondary sources detailing the preclinical or clinical development of this specific molecule, it is not possible to fulfill the request for an in-depth technical guide on its CNS penetration. Key information required for this task, such as:
-
Physicochemical properties
-
Preclinical pharmacokinetic and pharmacodynamic data
-
In vitro and in vivo studies assessing blood-brain barrier transport
-
Clinical trial results
-
Associated signaling pathways
is not available in the public domain.
To proceed with this request, please provide an alternative, publicly recognized identifier for this compound, such as a formal chemical name, a different codename (e.g., from a collaborating institution), or a reference to a relevant patent or scientific publication.
BAY-390: A Selective TRPA1 Inhibitor for Preclinical Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the sensation of pain and inflammation.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the role of TRPA1 in various physiological and pathophysiological processes, particularly in the context of pain.
Introduction to TRPA1
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is highly expressed in a subset of primary sensory neurons of the dorsal root, trigeminal, and nodose ganglia.[2] It functions as a critical sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3][4] Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[2][5] The channel is characterized by a large N-terminal ankyrin repeat domain, which is believed to be involved in its sensitivity to various agonists.[4][5]
The role of TRPA1 in pain and neurogenic inflammation is well-established through numerous preclinical studies.[1][3] Endogenous inflammatory mediators such as bradykinin and prostaglandins can sensitize or directly activate TRPA1, contributing to the heightened pain sensitivity observed in inflammatory conditions.[2][4] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.[1][3]
This compound: A Selective TRPA1 Antagonist
This compound was identified through a high-throughput screening campaign and subsequent lead optimization as a potent and selective TRPA1 antagonist with good brain penetration.[3][6] It serves as a valuable open-source in vivo chemical probe for investigating the physiological and pathological roles of TRPA1.[1][3]
Mechanism of Action
This compound acts as a direct inhibitor of the TRPA1 ion channel, blocking its activation by various agonists. The binding of this compound to the TRPA1 channel prevents the conformational changes necessary for ion permeation, thereby inhibiting the downstream signaling cascade that leads to pain perception.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Cell Line | Agonist | IC50 (nM) |
| FLIPR Ca2+ Assay | Human | CHO or HEK | Cinnamaldehyde | 16[7] |
| FLIPR Ca2+ Assay | Rat | - | - | 63[7] |
| FLIPR Ca2+ Assay | Dog | - | - | 19[7] |
| Electrophysiology (Patchliner) | Human | CHO | - | 82[7] |
Table 2: Selectivity Profile of this compound against other TRP Channels
| Target | Species | Assay Type | IC50 (µM) |
| TRPV1 | Human | - | >25[7] |
| TRPV4 | Human | - | >25[7] |
| TRPC3 | Human | - | >25[7] |
| TRPC5 | Human | - | 5.6[7] |
| TRPC6 | Human | - | >25[7] |
Table 3: Off-Target Selectivity of this compound
| Target | Species | Assay Type | Ki (µM) / EC50 (µM) |
| SLC6A3 (DAT) | Human | - | 0.9 (Ki)[7] |
| PGR | Human | - | 4 (Ki)[7] |
| ESR1 | Human | - | 2.1 (EC50)[7] |
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Brain/Plasma Ratio (Kp,uu) | 0.29[3][6] |
| Free Plasma Concentration (1h post 3 mg/kg p.o.) | 10 nM[3] |
| Free Plasma Concentration (1h post 10 mg/kg p.o.) | 35 nM[3] |
| Free Plasma Concentration (1h post 30 mg/kg p.o.) | 115 nM[3] |
| Unbound Brain Levels (after 30 mg/kg p.o.) | 33 nM (estimated)[3][6] |
| Unbound Brain Levels (after 90 mg/kg p.o.) | 61 nM (estimated)[6] |
Signaling Pathways and Experimental Workflows
TRPA1 Signaling Pathway
The activation of the TRPA1 channel by noxious stimuli triggers a cascade of intracellular events culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.
Caption: TRPA1 signaling pathway and inhibition by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro and in vivo assays used to characterize this compound.
Caption: General workflow for the FLIPR Ca²⁺ assay.
Caption: General workflow for the Patchliner electrophysiology assay.
Caption: General workflow for in vivo pain models.
Detailed Experimental Protocols
In Vitro Assays
This assay measures the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel.
-
Cell Lines: Recombinant Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human, rat, or dog TRPA1.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Procedure:
-
Seed cells into assay plates and incubate to form a confluent monolayer.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Using a FLIPR instrument, add this compound or vehicle to the cell plates and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Add a specific concentration of a TRPA1 agonist (e.g., cinnamaldehyde) to stimulate calcium influx. The concentration of the agonist should be predetermined to elicit a submaximal response (e.g., EC80).
-
Monitor the change in fluorescence intensity over time. The initial peak in fluorescence corresponds to the influx of calcium.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response by this compound at each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
This assay directly measures the inhibitory effect of this compound on TRPA1 channel currents.
-
Cell Line: CHO cells stably expressing human TRPA1.
-
Recording Configuration: Whole-cell patch-clamp.
-
Procedure:
-
Prepare a single-cell suspension of the TRPA1-expressing CHO cells.
-
Use an automated patch-clamp system (e.g., Nanion Patchliner) to capture individual cells and form a high-resistance (giga-ohm) seal.
-
Establish the whole-cell recording configuration.
-
Apply a voltage protocol to elicit TRPA1 currents.
-
Apply a TRPA1 agonist to the external solution to activate the channels and record the baseline current.
-
Perfuse the cells with increasing concentrations of this compound in the presence of the agonist and record the inhibition of the TRPA1 current.
-
Data Analysis: Measure the peak current amplitude at each concentration of this compound. Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 value.
-
In Vivo Assays in Rats
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This model assesses the ability of this compound to block acute pain mediated by peripheral TRPA1 activation.[3]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally.
-
After a set pre-treatment time (e.g., 1 hour), inject a solution of the TRPA1 agonist cinnamaldehyde (e.g., 10 µl of a 10% solution in mineral oil) into the plantar surface of one hind paw.
-
Immediately after injection, place the rat in an observation chamber and record the number of flinches and the cumulative time spent licking the injected paw over a defined period (e.g., 5-15 minutes).
-
Data Analysis: Compare the number of flinches and the duration of licking between the this compound-treated and vehicle-treated groups.
-
This model evaluates the efficacy of this compound in a model of persistent inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA; e.g., 100 µl) into the plantar surface of one hind paw. This will lead to the development of localized inflammation and mechanical hyperalgesia over the next 24-48 hours.
-
At a predetermined time after CFA injection (e.g., 24 hours), administer this compound (e.g., 10, 30 mg/kg) or vehicle orally.
-
Assess mechanical hyperalgesia at various time points after drug administration (e.g., 2 and 4 hours) using the von Frey test. This involves applying calibrated monofilaments to the plantar surface of the inflamed paw and determining the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.
-
This model assesses the effect of this compound on neuropathic pain, which involves both peripheral and central sensitization.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, surgically expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves).
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Allow the animals to recover for a period (e.g., 14 days) to allow for the development of stable mechanical allodynia.
-
Begin chronic treatment with this compound (e.g., 30, 90 mg/kg, twice daily) or vehicle orally for a specified duration (e.g., 10 days).
-
Assess mechanical allodynia periodically during the treatment period using the von Frey test on the lateral (sural nerve) territory of the paw.
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups over the course of the treatment.
-
Conclusion
This compound is a well-characterized, potent, and selective TRPA1 antagonist that serves as an invaluable tool for preclinical pain research. Its favorable pharmacokinetic profile, including brain penetration, allows for the investigation of both peripheral and central roles of TRPA1 in nociception. The data and protocols provided in this guide are intended to facilitate the use of this compound in elucidating the complex mechanisms of pain and in the development of novel analgesic therapies targeting the TRPA1 channel.
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of BAY-390 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent, selective, and centrally nervous system (CNS) penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, playing a crucial role in the pathophysiology of pain and inflammation.[1] Preclinical studies in rodent models have demonstrated the efficacy of this compound in attenuating nociceptive responses in various pain states, including acute, inflammatory, and neuropathic pain, making it a valuable pharmacological tool for investigating the role of TRPA1 in these conditions.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound to rats in established models of pain, along with pharmacokinetic data and a description of the underlying signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound in Rat Pain Models
| Pain Model | Species | Route of Administration | Dosing Regimen | Endpoint | Efficacy | Reference |
| Cinnamaldehyde-Induced Nocifensive Behaviors | Rat | Per Os (p.o.) | 3, 10, 30 mg/kg (single dose) | Reduction in flinching and licking | Significant reduction at all doses | [1][2] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Rat | Per Os (p.o.) | 10, 30 mg/kg (single dose) | Reversal of mechanical hyperalgesia | Significant reversal at 10 and 30 mg/kg | [1] |
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Rat | Per Os (p.o.) | 30, 90 mg/kg (twice daily for 10 days) | Reversal of mechanical allodynia | No effect at 30 mg/kg; significant reversal at 90 mg/kg with repeated dosing | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dose (mg/kg) | Time Post-Dose | Unbound Plasma Concentration (nM) | Estimated Unbound Brain Concentration (nM) | Reference |
| 3 | 1 h | 10 | - | [1] |
| 10 | 1 h | 35 | - | [1] |
| 30 | 1 h | 115 | - | [1] |
| 3 | 4.5 h | 7 | - | [1] |
| 10 | 4.5 h | 10 | - | [1] |
| 30 | 4.5 h | 103 | - | [1] |
| 30 (b.i.d.) | 2.5 h (after last dose) | 115 | 33 | [1] |
| 90 (b.i.d.) | 2.5 h (after last dose) | 201 | 61 | [1] |
Note: Brain concentrations were estimated based on an experimentally measured brain/plasma ratio (Kp,uu) of 0.29.[1]
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Formulation
This protocol describes the preparation of a this compound suspension for oral gavage in rats. A common vehicle for oral administration of hydrophobic compounds in preclinical studies is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.
Materials:
-
This compound powder
-
Vehicle solution:
-
0.5% (w/v) Carboxymethyl cellulose (CMC) or Methylcellulose (MC)
-
0.1% (v/v) Tween 80
-
Sterile water for injection
-
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of the vehicle, weigh 0.5 g of CMC or MC and add it to approximately 50 mL of sterile water in a beaker with a magnetic stir bar.
-
Heat the mixture gently on a stir plate while stirring until the CMC or MC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 to the solution.
-
Bring the final volume to 100 mL with sterile water in a volumetric flask and mix thoroughly.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, 30, or 90 mg/kg) and the number and weight of the rats. The dosing volume is typically 5-10 mL/kg.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the this compound powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve a uniform suspension.
-
Continuously stir the suspension using a magnetic stir bar during dosing to ensure homogeneity.
-
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Cinnamaldehyde-Induced Nocifensive Behaviors
This model assesses the acute nociceptive response to the TRPA1 agonist, cinnamaldehyde.
Materials:
-
Cinnamaldehyde
-
Vehicle for cinnamaldehyde (e.g., 5% ethanol, 5% Tween 80 in saline)
-
This compound formulation (from Protocol 1) or vehicle
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 1 hour before the cinnamaldehyde injection.
-
Cinnamaldehyde Injection: Inject 50 µL of cinnamaldehyde solution into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, place the rat back into the observation chamber and record the cumulative time spent flinching and licking the injected paw for a period of 5-15 minutes.
Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory pain state characterized by thermal and mechanical hypersensitivity.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound formulation (from Protocol 1) or vehicle
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments, electronic von Frey)
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli for both hind paws before CFA injection.
-
CFA Injection: Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
Development of Inflammation: Allow 24 hours for the development of inflammation and hyperalgesia.
-
This compound Administration: Administer this compound (10 or 30 mg/kg, p.o.) or vehicle.
-
Assessment of Mechanical Hyperalgesia: Measure the PWT at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours) to evaluate the anti-hyperalgesic effect.
Protocol 4: Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
This is a widely used model of neuropathic pain resulting from peripheral nerve injury.
Materials:
-
Surgical instruments for SNL surgery
-
Anesthesia (e.g., isoflurane)
-
Suture material (e.g., 5-0 silk)
-
This compound formulation (from Protocol 1) or vehicle
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
SNL Surgery:
-
Anesthetize the rat.
-
Under aseptic conditions, expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision in layers.
-
Allow the animals to recover for 10-14 days for the development of stable mechanical allodynia.
-
-
Baseline Measurement: Measure the baseline PWT of the ipsilateral (operated) and contralateral (non-operated) paws before starting treatment.
-
This compound Administration: Administer this compound (e.g., 90 mg/kg, p.o.) or vehicle twice daily for a period of 10 consecutive days.[1]
-
Assessment of Mechanical Allodynia: Measure the PWT at regular intervals during the treatment period (e.g., 2 hours after the morning dose on specific days) to assess the reversal of mechanical allodynia.[1]
Visualization
Signaling Pathway of TRPA1 Activation and Inhibition by this compound
Caption: TRPA1 activation by noxious stimuli and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: General workflow for testing this compound efficacy in rat pain models.
References
BAY-390 Protocol for Preclinical Pain Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the sensation of pain and neurogenic inflammation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in rodent models of acute, inflammatory, and neuropathic pain. The provided protocols are primarily based on studies conducted in rats, however, given the reported equipotency of this compound on rat and mouse TRPA1 channels in vitro, these protocols can serve as a strong starting point for studies in mice.
Mechanism of Action: TRPA1 Antagonism
TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons. It is activated by a wide range of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. This compound exerts its analgesic effects by selectively binding to and inhibiting the TRPA1 channel, thereby preventing its activation and blocking the downstream signaling cascade that leads to the sensation of pain.
Signaling Pathway
The activation of the TRPA1 channel by noxious stimuli triggers a signaling cascade that results in the perception of pain. This compound acts as an antagonist to this pathway, effectively blocking the channel and mitigating the pain response.
Caption: TRPA1 signaling pathway and this compound inhibition.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound in rat models of pain.
Table 1: Efficacy of this compound in a Rat Model of Acute Chemically-Induced Pain (Cinnamaldehyde Model)[1][4]
| Treatment Group (Oral) | Dose (mg/kg) | Nocifensive Behaviors (Flinches/Licks) |
| Vehicle | - | Baseline |
| This compound | 3 | Significant Reduction |
| This compound | 10 | Significant Reduction |
| This compound | 30 | Significant Reduction |
Table 2: Efficacy of this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA Model)[1][4]
| Treatment Group (Oral) | Dose (mg/kg) | Mechanical Hyperalgesia (Paw Withdrawal Threshold) |
| Vehicle | - | Reduced Threshold |
| This compound | 10 | Significant Reversal |
| This compound | 30 | Significant Reversal |
Table 3: Efficacy of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation - SNL Model)[5]
| Treatment Group (Oral, b.i.d.) | Dose (mg/kg) | Mechanical Allodynia (Paw Withdrawal Threshold) |
| Vehicle | - | Reduced Threshold |
| This compound | 30 | No Significant Effect |
| This compound | 90 | Significant Reversal (after 6 days of treatment) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the data presentation section. While these protocols are for rats, they can be adapted for mice with appropriate adjustments to dosing and volumes.
Protocol 1: Cinnamaldehyde-Induced Acute Pain Model
This model assesses the efficacy of a compound against acute pain induced by a TRPA1 agonist.
Caption: Cinnamaldehyde-induced acute pain workflow.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals to the testing chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.).[1][4]
-
Pain Induction: One hour after drug administration, inject cinnamaldehyde into the plantar surface of the hind paw.
-
Behavioral Assessment: Immediately after injection, observe and quantify the number and duration of flinching and licking behaviors for a set period (e.g., 5 minutes).
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model evaluates the effect of a compound on persistent inflammatory pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BAY-390 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a key target in pain, inflammation, and respiratory research.[6][7][8] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 277.26 g/mol | [1][2][3][9] |
| Formula | C₁₃H₁₅F₄NO | [1][2][3][9] |
| Appearance | Solid, oil, or yellow to brown oil | [1][2][9] |
| Solubility in DMSO | Up to 100 mM (27.73 mg/mL) | [1][3][4][5] |
| Solubility in Ethanol | Up to 100 mM (27.73 mg/mL) | [3][4][5] |
| Storage (Solid) | -20°C for up to 12 months or 4°C for up to 6 months | [2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. It is advised to aliquot to avoid freeze-thaw cycles. | [1][10][11] |
Experimental Protocols
Materials
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.77 mg of this compound (Molecular Weight: 277.26 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the microcentrifuge tube containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 2.77 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[10][11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.[1]
Visualizations
Signaling Pathway
This compound functions as an antagonist of the TRPA1 ion channel. The following diagram illustrates a simplified representation of the TRPA1 signaling pathway and the inhibitory action of this compound.
Caption: TRPA1 signaling and this compound inhibition.
Experimental Workflow
The following flowchart outlines the key steps for preparing a this compound stock solution.
Caption: this compound stock solution preparation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. BAY 390 (7978) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]
- 6. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound ≥98% (HPLC) | 2741956-55-6 [sigmaaldrich.com]
- 10. This compound|2741956-55-6|COA [dcchemicals.com]
- 11. eubopen.org [eubopen.org]
Application Notes and Protocols: BAY-390
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a target for the development of novel analgesics for inflammatory and neuropathic pain.[2][3][4] this compound is a valuable chemical probe for investigating the physiological and pathological roles of TRPA1.[2][5][6] This document provides detailed information on the solubility of this compound in common laboratory solvents, DMSO and ethanol, along with protocols for the preparation of stock solutions.
Data Presentation
The solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol is summarized in the table below. This data is critical for the preparation of stock solutions for in vitro and in vivo experiments.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 27.73 |
| Ethanol | 100 | 27.73 |
Molecular Weight of this compound: 277.26 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, 27.73 mg of this compound is required.
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it into a suitable microcentrifuge tube or vial.
-
-
Solvent Addition:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but care should be taken to avoid degradation.
-
-
Storage:
Protocol 2: Preparation of a 100 mM this compound Stock Solution in Ethanol
Materials:
-
This compound solid powder
-
Ethanol (200 proof, absolute)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, 27.73 mg of this compound is required.
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it into a suitable microcentrifuge tube or vial.
-
-
Solvent Addition:
-
Add the desired volume of absolute ethanol to the tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C. Aliquoting is recommended to maintain the stability of the compound.
-
Visualizations
Signaling Pathway of TRPA1 Activation
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. eubopen.org [eubopen.org]
Application Notes and Protocols for BAY-390 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BAY-390, a selective and brain-penetrant Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, in rodent models of pain. Detailed protocols for oral administration and relevant in vivo assays are provided to ensure reproducible and reliable experimental outcomes.
Introduction
This compound is a potent inhibitor of the TRPA1 ion channel, a key player in the signaling of noxious stimuli and inflammatory processes.[1] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of both peripheral and central TRPA1 in various pathological conditions, particularly in models of acute, inflammatory, and neuropathic pain.[2] This document outlines the necessary protocols for the effective administration of this compound in rats and mice for preclinical research.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively antagonizing the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types. It is activated by a wide range of exogenous and endogenous irritants, including environmental toxins, inflammatory mediators, and byproducts of oxidative stress. Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the initiation of a nociceptive signal. This signal is then transmitted to the central nervous system, leading to the sensation of pain. This compound blocks this channel, thereby preventing the influx of cations and subsequent pain signaling.
Below is a diagram illustrating the TRPA1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for BAY-390 in TRPA1 Channel Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a critical sensor of noxious stimuli, including chemical irritants, inflammatory agents, and changes in temperature.[1][2][3][4] Its role in pain, neurogenic inflammation, and various pathological conditions has made it a key target for therapeutic intervention.[1][3][5] BAY-390 is a potent, selective, and brain-penetrant antagonist of the TRPA1 channel, making it an invaluable chemical probe for elucidating the physiological and pathological roles of TRPA1.[1][6][7]
These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo studies to investigate TRPA1 channel function. Included are detailed experimental protocols, data presentation tables, and visualizations of key pathways and workflows.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data for this compound, facilitating its effective application in experimental design.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | Agonist | IC50 | Reference |
| FLIPR Ca2+ Assay | CHO or HEK | Human | - | 16 nM | [5][8] |
| FLIPR Ca2+ Assay | - | Rat | - | 63 nM | [5][8] |
| FLIPR Ca2+ Assay | - | Dog | - | 19 nM | [5][8] |
| Electrophysiology (Patchliner) | CHO | Human | - | 82 nM | [5][8] |
| Electrophysiology (DRG Neurons) | - | Rat | - | 35 nM | [9] |
Table 2: In Vitro Selectivity of this compound
| Target | Assay Type | IC50 / Ki | Fold Selectivity vs. hTRPA1 (16 nM) | Reference |
| hTRPV1 | FLIPR Ca2+ Assay | >25 µM | >1560 | [5][8] |
| hTRPV4 | FLIPR Ca2+ Assay | >25 µM | >1560 | [5][8] |
| hTRPC3 | FLIPR Ca2+ Assay | >25 µM | >1560 | [5][8] |
| hTRPC5 | FLIPR Ca2+ Assay | 5.6 µM | ~350 | [5][8] |
| hTRPC6 | FLIPR Ca2+ Assay | >25 µM | >1560 | [5][8] |
| hKCNK9 (TASK-3) | - | >30 µM | >1875 | [5][8] |
| hCACNA1H (Cav3.2) | - | >25 µM | >1560 | [5][8] |
| hSLC6A3 (DAT) | Binding Assay | 0.9 µM (Ki) | ~56 | [5][8] |
| hPGR | Binding Assay | 4 µM (Ki) | ~250 | [5][8] |
| ESR1 | Functional Assay | 2.1 µM (EC50) | ~131 | [5][8] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Pain Model | Administration Route | Dose Range | Key Findings | Reference |
| Cinnamaldehyde-Induced Nocifensive Behavior | Oral (p.o.) | 3, 10, 30 mg/kg | Significant reduction in flinching and licking behaviors. | [1][2] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Oral (p.o.) | 10, 30 mg/kg | Significant reduction of mechanical hyperalgesia. | [1][2] |
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Oral (p.o.), twice daily | 30, 90 mg/kg | Reversal of mechanical allodynia at the higher dose. | [1][7] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clarify the TRPA1 signaling cascade and the experimental procedures for studying TRPA1 function with this compound.
Experimental Protocols
In Vitro Assays
1. FLIPR-Based Calcium Influx Assay for TRPA1 Antagonism
This protocol is designed to determine the inhibitory potency (IC50) of this compound on TRPA1 channels expressed in a recombinant cell line.
-
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPA1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 384-well microplates.
-
This compound and a negative control (e.g., BAY-9897).
-
TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate - AITC).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium 5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Procedure:
-
Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium dye solution to each well according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Recommended starting concentration is 10 µM, with 1:3 or 1:5 dilutions. Also, prepare the negative control and vehicle controls.
-
Antagonist Addition: Add the prepared this compound dilutions and controls to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 5-15 minutes at room temperature.
-
Agonist Preparation: Prepare the TRPA1 agonist at a concentration that elicits a robust response (e.g., EC80).
-
FLIPR Measurement: Place the cell plate into the FLIPR instrument. Initiate the reading, which will first establish a baseline fluorescence. After a short period (e.g., 10-20 seconds), the instrument will add the agonist solution to all wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for 2-5 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of TRPA1 channel currents and their inhibition by this compound.
-
Materials:
-
TRPA1-expressing cells (e.g., CHO or HEK293) or primary dorsal root ganglion (DRG) neurons.
-
Glass coverslips for cell culture.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH 7.2.
-
This compound and TRPA1 agonist (e.g., AITC).
-
-
Procedure:
-
Preparation: Plate cells on coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording: Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Current: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents. Apply voltage ramps or steps to assess current-voltage relationships.
-
Agonist Application: Perfuse the cell with the TRPA1 agonist to elicit a robust inward current.
-
Antagonist Application: Once a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound.
-
Data Acquisition: Record the current inhibition at each this compound concentration.
-
Data Analysis: Measure the peak current amplitude in the presence of the agonist alone and with each concentration of this compound. Calculate the percentage of inhibition and plot against the this compound concentration to determine the IC50.
-
In Vivo Assays
1. Cinnamaldehyde-Induced Nocifensive Behavior in Rats
This model directly assesses the on-target engagement of this compound with TRPA1 in vivo.[1][2]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Materials:
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Cinnamaldehyde solution (e.g., 10% in mineral oil).
-
Observation chambers with a clear floor.
-
-
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before testing.
-
Dosing: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).
-
Pre-treatment Time: Wait for a specified period (e.g., 60 minutes) to allow for drug absorption and distribution.
-
Cinnamaldehyde Injection: Briefly restrain the rat and inject a small volume (e.g., 10 µL) of cinnamaldehyde solution into the plantar surface of one hind paw.
-
Observation: Immediately place the animal back into the observation chamber and record the number of flinches and the cumulative time spent licking the injected paw over a 5-10 minute period.
-
Data Analysis: Compare the nocifensive behaviors between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
2. CFA-Induced Inflammatory Pain Model in Rats
This model evaluates the efficacy of this compound in a more persistent inflammatory pain state.[1][2]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Materials:
-
Complete Freund's Adjuvant (CFA).
-
This compound and vehicle.
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments, electronic von Frey).
-
-
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimuli for both hind paws.
-
CFA Induction: Induce inflammation by injecting CFA (e.g., 100 µL) into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Pain Development: Allow 24 hours for the development of robust inflammation and mechanical hyperalgesia.
-
Dosing: Administer this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle.
-
Behavioral Testing: Measure the paw withdrawal threshold at various time points after dosing (e.g., 2 and 4 hours).
-
Data Analysis: Compare the paw withdrawal thresholds in the ipsilateral paw between the vehicle and this compound-treated groups. A significant increase in the threshold indicates an anti-hyperalgesic effect.
-
3. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This model assesses the effect of this compound on neuropathic pain, which may involve central sensitization.[1]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Materials:
-
Surgical instruments for the SNL procedure.
-
Silk suture material.
-
This compound and vehicle.
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments).
-
-
Procedure:
-
Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli.
-
SNL Surgery: Under anesthesia, expose the L5 and L6 spinal nerves and tightly ligate them.
-
Recovery and Pain Development: Allow the animals to recover for 14 days for the full development of mechanical allodynia.
-
Chronic Dosing: Administer this compound (e.g., 30, 90 mg/kg, p.o.) or vehicle, typically twice daily for a period of 10 consecutive days.
-
Behavioral Testing: Perform behavioral testing (mechanical allodynia) at selected time points during the chronic treatment period (e.g., 2 hours after the morning dose on specific days).
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound and vehicle-treated groups to determine if this compound can reverse the established mechanical allodynia.
-
Conclusion
This compound is a highly effective and selective tool for the investigation of TRPA1 channel function. Its well-characterized pharmacological profile, combined with its suitability for both in vitro and in vivo applications, allows researchers to probe the role of TRPA1 in a variety of physiological and disease contexts with a high degree of confidence. The protocols and data presented herein provide a solid foundation for the design and execution of rigorous experiments aimed at further understanding the complex biology of the TRPA1 channel.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. criver.com [criver.com]
Application Notes and Protocols for Calcium Imaging Assays with BAY-390
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-390 is a potent, selective, and cell-permeable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel that plays a crucial role in nociception, inflammation, and respiratory disorders. Its activation leads to an influx of calcium ions (Ca²⁺), making it an excellent target for investigation using calcium imaging assays. These assays allow for the real-time measurement of changes in intracellular calcium concentration in response to TRPA1 modulation.
This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to study TRPA1 function.
Mechanism of Action
This compound acts as a direct inhibitor of the TRPA1 ion channel, preventing its opening and the subsequent influx of calcium into the cell.[1] TRPA1 channels can be activated by a variety of noxious stimuli, including pungent natural compounds like cinnamaldehyde (a component of cinnamon) and allyl isothiocyanate (from mustard oil), as well as environmental irritants and endogenous inflammatory mediators. Upon activation, the channel opens, leading to membrane depolarization and a rapid increase in intracellular calcium levels. This compound specifically blocks this channel, thereby inhibiting the calcium influx and downstream signaling events.
Below is a diagram illustrating the signaling pathway of TRPA1 activation and its inhibition by this compound.
Quantitative Data
The potency of this compound has been determined across different species and assay formats. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against human and rat TRPA1.
| Target | Assay Type | Species | IC₅₀ (nM) | Reference |
| TRPA1 | FLIPR (Calcium Imaging) | Human | 16 | [2][3] |
| TRPA1 | FLIPR (Calcium Imaging) | Rat | 63 | [2][3] |
| TRPA1 | Electrophysiology | Human | 82 | [2][3] |
| TRPA1 | Dorsal Root Ganglion (DRG) Electrophysiology | Rat | 35 | [3][4] |
Experimental Protocols
Two primary methods for calcium imaging are presented: one utilizing a genetically encoded calcium indicator (GECI) like GCaMP, and another using a chemical calcium indicator dye such as Fluo-4 AM.
Experimental Workflow Overview
The general workflow for a calcium imaging experiment with this compound is outlined below.
Protocol 1: Calcium Imaging with a Genetically Encoded Calcium Indicator (GECI)
This protocol is based on the methodology used in the initial high-throughput screening for this compound, employing a CHO cell line stably expressing human TRPA1 and the GCaMP6 calcium sensor.[1]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 and GCaMP6
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotics)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPA1 agonist stock solution (e.g., Cinnamaldehyde, 100 mM in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Culture CHO-hTRPA1-GCaMP6 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 3-fold or 10-fold dilution series to generate a dose-response curve (e.g., starting from 10 µM).
-
Prepare a working solution of the TRPA1 agonist (e.g., Cinnamaldehyde) in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
-
Assay Protocol:
-
Gently wash the cell plate twice with assay buffer, leaving a final volume of 20 µL per well.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells and incubate for 10-15 minutes.
-
Measure fluorescence for a short period before agonist addition.
-
Add 10 µL of the TRPA1 agonist solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPA1 antagonist for 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Calcium Imaging with a Chemical Indicator Dye (Fluo-4 AM)
This protocol is suitable for cell lines endogenously or transiently expressing TRPA1, where a GECI is not present.
Materials:
-
TRPA1-expressing cells (e.g., HEK293, dorsal root ganglion neurons)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM stock solution (1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (10 mM in DMSO)
-
TRPA1 agonist stock solution (e.g., Cinnamaldehyde, 100 mM in DMSO)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, mix 2 µL of 1 mM Fluo-4 AM stock and 2 µL of 20% Pluronic F-127 into 1 mL of assay buffer. Vortex to mix.
-
Aspirate the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.
-
Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 50 µL per well.
-
-
Assay Protocol:
-
Follow steps 3 and 4 from Protocol 1 for compound preparation, assay execution, and data analysis. The volumes may need to be adjusted based on the plate format (96-well vs. 384-well).
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Agonist Concentration: The choice of agonist and its concentration are critical. An EC₅₀ to EC₈₀ concentration is recommended to ensure a robust signal window for detecting inhibition.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.
-
Phototoxicity: Minimize exposure of fluorescent dyes to excitation light to prevent phototoxicity and photobleaching.
-
Controls: Always include appropriate controls:
-
Negative control: Vehicle (e.g., DMSO) instead of this compound.
-
Positive control: A known TRPA1 antagonist.
-
No-agonist control: To determine baseline fluorescence.
-
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 390 (7978) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for BAY-390 in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BAY-390, a selective and CNS-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Detailed protocols for the in vivo delivery of this compound and its evaluation in established rodent models of pain are provided to facilitate further research into its therapeutic potential for neurological disorders.
Introduction to this compound
This compound is a potent and selective antagonist of the TRPA1 ion channel, a key player in mediating pain, inflammation, and various sensory functions.[1][2] TRPA1 is a non-selective cation channel expressed in sensory neurons and is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress.[3][4][5][6] Due to its ability to penetrate the central nervous system, this compound is a valuable chemical probe for investigating the role of central TRPA1 channels in pain pathways and other neurological processes.[1][2] In vivo studies in rats have demonstrated the efficacy of this compound in models of inflammatory and neuropathic pain.[7]
Mechanism of Action
This compound functions as a competitive antagonist at the TRPA1 channel, inhibiting its activation by various agonists. This action prevents the influx of cations (primarily Ca2+ and Na+) into sensory neurons, thereby reducing neuronal depolarization and the transmission of pain signals to the central nervous system.[3][4][8]
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic and pharmacodynamic data for this compound.
Table 1: In Vitro Potency of this compound [7][9]
| Assay Type | Species | IC₅₀ (nM) |
| FLIPR (hTRPA1) | Human | 16 |
| FLIPR (rTRPA1) | Rat | 63 |
| Electrophysiology (hTRPA1) | Human | 82 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data of this compound in Rats [10]
| Pain Model | Dosing Regimen (Oral) | Key Findings |
| Cinnamaldehyde-Induced Nocifensive Behaviors | 3, 10, 30 mg/kg | Significant reduction in flinching and licking behaviors. |
| CFA-Induced Inflammatory Pain | 10, 30 mg/kg | Significant reduction of mechanical hyperalgesia. |
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | 90 mg/kg, twice daily for 10 days | Moderate reversal of mechanical allodynia with significant effects after 6 days of treatment. |
Experimental Protocols
Detailed methodologies for the oral delivery of this compound and its evaluation in key in vivo pain models are provided below.
Protocol 1: Preparation and Oral Administration of this compound in Rats
Objective: To administer this compound orally to rats for CNS studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, or corn oil for hydrophobic compounds)[11][12]
-
Weighing scale
-
Vortex mixer or sonicator
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the rat.
-
Vehicle Selection: For this compound, a suspension in a vehicle such as 0.5% CMC in water is a suitable choice. For highly hydrophobic compounds, an oil-based vehicle like corn oil may be considered.[11][12]
-
Preparation of Dosing Solution:
-
Accurately weigh the calculated amount of this compound powder.
-
Add the powder to the appropriate volume of the chosen vehicle to achieve the final desired concentration.
-
Vortex or sonicate the mixture until a homogenous suspension is formed. Prepare fresh on the day of dosing.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Fill a syringe with the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension into the stomach.
-
Observe the animal for a few minutes post-administration to ensure no adverse reactions.
-
Protocol 2: Cinnamaldehyde-Induced Nocifensive Behaviors in Rats
Objective: To assess the acute antinociceptive effects of this compound against a TRPA1 agonist.
Materials:
-
Cinnamaldehyde
-
Vehicle for cinnamaldehyde (e.g., 5% ethanol, 5% Tween 80 in saline)
-
This compound dosing solution (from Protocol 1)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle orally at the desired doses (e.g., 3, 10, 30 mg/kg) at a specific time point before the cinnamaldehyde challenge (e.g., 60 minutes).
-
Cinnamaldehyde Injection:
-
Prepare a fresh solution of cinnamaldehyde in its vehicle.
-
Inject a small volume (e.g., 20 µL) of the cinnamaldehyde solution into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the rat back into the observation chamber.
-
Record the cumulative time spent licking and the number of flinches of the injected paw for a defined period (e.g., 5-15 minutes).
-
Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound dosing solution (from Protocol 1)
-
Von Frey filaments or electronic von Frey apparatus
-
Testing chambers with a wire mesh floor
Procedure:
-
Induction of Inflammation:
-
Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of the rat.
-
Allow inflammation and mechanical hyperalgesia to develop over 24-48 hours.
-
-
Assessment of Mechanical Allodynia (Baseline):
-
Place the rats in the testing chambers and allow them to acclimate.
-
Using von Frey filaments of increasing stiffness, determine the paw withdrawal threshold (PWT) of the inflamed paw. A positive response is a sharp withdrawal of the paw.
-
-
This compound Administration: Administer this compound or vehicle orally at the desired doses (e.g., 10, 30 mg/kg).
-
Post-Dose Assessment of Mechanical Allodynia:
-
At various time points after this compound administration (e.g., 2 and 4 hours), re-assess the PWT of the inflamed paw as described in step 2.
-
An increase in PWT indicates an analgesic effect.
-
Protocol 4: Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
Objective: To assess the efficacy of this compound in a model of chronic neuropathic pain.
Materials:
-
Surgical instruments
-
Anesthesia
-
Suture material
-
This compound dosing solution (from Protocol 1)
-
Von Frey filaments or electronic von Frey apparatus
-
Testing chambers with a wire mesh floor
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Under aseptic conditions, expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves.
-
Close the incision with sutures.
-
Allow the animals to recover for a period of 10-14 days for the full development of neuropathic pain.
-
-
Assessment of Mechanical Allodynia (Baseline):
-
After the recovery period, establish a baseline PWT in the ipsilateral (operated) paw using the von Frey test as described in Protocol 3.
-
-
Chronic this compound Administration:
-
Administer this compound or vehicle orally at the desired dose (e.g., 90 mg/kg) on a chronic schedule (e.g., twice daily for 10 consecutive days).
-
-
Repeated Assessment of Mechanical Allodynia:
-
Periodically assess the PWT of the ipsilateral paw throughout the chronic dosing period (e.g., on days 15, 18, 21, and 24 post-surgery), typically 2 hours after the morning dose.
-
A sustained increase in PWT compared to the vehicle-treated group indicates a therapeutic effect.
-
Visualizations
Caption: TRPA1 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. TRPA1 - Wikipedia [en.wikipedia.org]
- 9. eubopen.org [eubopen.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-390 in In Vitro Assays
These application notes provide detailed protocols and recommended concentrations for the use of BAY-390, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, in various in vitro research applications.
Introduction
This compound is a valuable chemical probe for investigating the role of the TRPA1 ion channel in cellular signaling pathways.[1] TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress. Its activation is linked to pain, neurogenic inflammation, and respiratory conditions.[2] this compound offers high potency and selectivity, making it an excellent tool for elucidating the physiological and pathological functions of TRPA1.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound across different assays and species.
Table 1: In Vitro Potency of this compound Against TRPA1
| Assay Format | Species | Cell Line | IC50 (nM) |
| FLIPR (Ca2+ influx) | Human | CHO or HEK | 16[1] |
| FLIPR (Ca2+ influx) | Rat | - | 63[1][3] |
| FLIPR (Ca2+ influx) | Dog | - | 19[1] |
| Electrophysiology (Patchliner) | Human | CHO | 82[1][4] |
| Electrophysiology | Rat DRG Neurons | - | 35[4] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Result (IC50 or Ki) | Selectivity vs. hTRPA1 (FLIPR) |
| hTRPV1 | - | > 25 µM[1][5] | > 1560-fold |
| hTRPV4 | - | > 25 µM[1][5] | > 1560-fold |
| hTRPC3 | - | > 25 µM[1][5] | > 1560-fold |
| hTRPC5 | - | 5.6 µM[1][5] | ~350-fold |
| hTRPC6 | - | > 25 µM[1][5] | > 1560-fold |
| hKCNK9 (TASK-3) | - | > 30 µM[1][5] | > 1875-fold |
| hCACNA1H (Cav3.2) | - | > 25 µM[1][5] | > 1560-fold |
| hSLC6A3 (DAT) | Binding | Ki = 0.9 µM[1][5] | ~56-fold |
| hPGR | Binding | Ki = 4 µM[1][5] | ~250-fold |
| ESR1 | - | EC50 = 2.1 µM[1][5] | ~131-fold |
Signaling Pathway of TRPA1 Inhibition by this compound
This compound acts as a direct antagonist of the TRPA1 ion channel. In response to various stimuli, TRPA1 opens, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the cell membrane and triggers downstream signaling cascades. This compound blocks this channel opening, thereby inhibiting these cellular responses.
Caption: Inhibition of the TRPA1 signaling pathway by this compound.
Recommended In Vitro Assay Protocols
A general recommendation for cellular assays is to use this compound at a concentration of 100 nM to ensure full target engagement.[1][5] For dose-response curves, a concentration range from 1 nM to 10 µM is recommended.
Calcium Influx Assay using FLIPR
This protocol describes how to measure the inhibitory effect of this compound on TRPA1-mediated calcium influx in a cell line overexpressing TRPA1 (e.g., CHO or HEK293 cells).
Materials:
-
TRPA1-expressing cells (e.g., CHO-hTRPA1)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
-
384-well black-walled, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating: Seed TRPA1-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Aspirate the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBSS. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
FLIPR Measurement: Place the plate in the FLIPR instrument. Set the instrument to record fluorescence intensity over time.
-
Agonist Addition: After establishing a stable baseline fluorescence, add the TRPA1 agonist (e.g., AITC at its EC80 concentration) to all wells simultaneously using the FLIPR's integrated pipettor.
-
Data Analysis: Measure the peak fluorescence response after agonist addition. Normalize the data to the vehicle control and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for assessing the inhibitory effect of this compound on TRPA1 channel currents using an automated patch-clamp system.
Materials:
-
TRPA1-expressing cells (e.g., CHO-hTRPA1)
-
External solution (e.g., HBSS)
-
Internal solution (containing CsF or CsCl to block K+ channels)
-
This compound
-
TRPA1 agonist (e.g., Cinnamaldehyde)
-
Automated patch-clamp system (e.g., Patchliner)
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the TRPA1-expressing cells according to the instrument manufacturer's instructions.
-
Compound Preparation: Prepare stock and working solutions of this compound in the external solution.
-
Patch-Clamp Recording:
-
Initiate the automated patch-clamp run, capturing cells and forming whole-cell seals.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Establish a baseline current by perfusing the cells with the external solution.
-
Apply the TRPA1 agonist to activate the channel and record the resulting inward current.
-
After the agonist-induced current stabilizes, co-apply the agonist with different concentrations of this compound.
-
Record the current inhibition at each this compound concentration.
-
-
Data Analysis: Measure the amplitude of the agonist-induced current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing an inhibitor like this compound in vitro.
Caption: General experimental workflow for in vitro characterization of this compound.
Storage and Handling
This compound should be stored as a dry powder or as DMSO stock solutions (e.g., 10 mM) at -20°C. For use, it is soluble in DMSO up to 10 mM. It is recommended to limit the number of freeze-thaw cycles of stock solutions.[1]
References
- 1. eubopen.org [eubopen.org]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
Technical Support Center: BAY-390
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-390. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] In broader screening panels, the closest identified off-targets are the human Solute Carrier Family 6 Member 3 (hSLC6A3, also known as the dopamine transporter), the human Progesterone Receptor (hPGR), and Estrogen Receptor 1 (ESR1).[5]
Q2: We are observing unexpected effects in our cell-based assays that do not seem to be mediated by TRPA1. What could be the cause?
A2: While this compound is highly selective for TRPA1, off-target effects, though minimal, can occur, especially at higher concentrations. The most likely candidates for these effects are hSLC6A3, hPGR, or ESR1.[5] It is recommended to perform control experiments using cell lines that do not express TRPA1 but do express these potential off-targets to confirm if the observed effects are TRPA1-independent. Additionally, consider using the negative control compound, BAY-9897, which is structurally related to this compound but inactive at the TRPA1 channel, to distinguish between on-target and off-target effects.[5]
Q3: What are the recommended in vitro concentrations for this compound to minimize off-target effects?
A3: To maintain selectivity and minimize the risk of off-target engagement, it is recommended to use this compound at a concentration of 100 nM in in vitro assays.[5] For cellular target engagement assays, potent activity has been observed at 82 nM.[5] Exceeding these concentrations may increase the likelihood of observing effects mediated by lower-affinity off-targets.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound against its primary target and other related ion channels, as well as its activity at identified off-targets.
Table 1: Potency of this compound against TRPA1
| Assay Type | Species | IC50 (nM) |
| FLIPR | Human | 16[1][2][6] |
| Ephys | Human | 82[1][6] |
| FLIPR | Rat | 63[1][2][6] |
| rDRG Ephys | Rat | 35[6] |
| FLIPR | Dog | 19[5] |
Table 2: Selectivity of this compound Against Other TRP Channels
| Channel | Species | IC50 (µM) | Selectivity Fold (vs. hTRPA1 FLIPR) |
| TRPV1 | Human | >25[5] | >1563 |
| TRPV4 | Human | >25[5] | >1563 |
| TRPC3 | Human | >25[5] | >1563 |
| TRPC5 | Human | 5.6[5] | 350 |
| TRPC6 | Human | >25[5] | >1563 |
Table 3: Activity of this compound at Closest Identified Off-Targets
| Off-Target | Assay Type | Value (µM) |
| hSLC6A3 (Dopamine Transporter) | Ki | 0.9[5] |
| hPGR (Progesterone Receptor) | Ki | 4[5] |
| ESR1 (Estrogen Receptor 1) | EC50 | 2.1[5] |
Experimental Protocols and Troubleshooting
Protocol 1: Assessing Off-Target Liability using a Radioligand Binding Assay for hSLC6A3
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human dopamine transporter (hSLC6A3).
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line overexpressing hSLC6A3.
-
Radioligand: Use a well-characterized radioligand for hSLC6A3, such as [³H]-WIN 35,428.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of [³H]-WIN 35,428.
-
Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Include a control for non-specific binding using a high concentration of a known hSLC6A3 ligand (e.g., 10 µM GBR-12909).
-
Add the hSLC6A3-expressing membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide:
-
Q: High non-specific binding is observed. What can I do?
-
A: Ensure the washing steps are performed quickly and with ice-cold buffer. You can also try adding a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to the filter plate.
-
-
Q: The IC50 curve is flat, indicating no competition. Why?
-
A: This suggests that this compound has very low affinity for the target at the tested concentrations. If you are already testing up to 100 µM, it is likely that the Ki is above this range. Alternatively, verify the integrity of the compound and the activity of the membrane preparation.
-
Protocol 2: Cellular Calcium Influx Assay for TRPA1 Activity (FLIPR)
This protocol outlines a fluorescent imaging plate reader (FLIPR) assay to measure the inhibitory effect of this compound on TRPA1 activation in a cellular context.
Methodology:
-
Cell Culture: Plate cells stably expressing human TRPA1 (e.g., CHO or HEK cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for target engagement.
-
Agonist Stimulation: Place the cell plate into the FLIPR instrument. Add a known TRPA1 agonist (e.g., cinnamaldehyde or AITC) to all wells to stimulate channel opening and subsequent calcium influx.
-
Fluorescence Reading: The FLIPR instrument will simultaneously add the agonist and measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Troubleshooting Guide:
-
Q: The agonist response is weak or absent.
-
A: Check the viability and passage number of your cell line. Ensure the agonist is prepared fresh and used at an appropriate concentration (typically at its EC80 for an antagonist assay). Verify that the dye loading was successful.
-
-
Q: High variability between replicate wells is observed.
-
A: Ensure uniform cell seeding and consistent dye loading across the plate. Check for and minimize any edge effects in the plate by not using the outermost wells or by ensuring proper humidity during incubation.
-
Visualizations
Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by this compound.
Caption: General experimental workflow for a cell-based FLIPR assay to test this compound activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing In Vivo Bioavailability of BAY-390
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to the in vivo bioavailability of BAY-390.
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound?
A1: Published literature indicates that this compound is orally bioavailable and brain penetrant, demonstrating efficacy in rat models of inflammatory and neuropathic pain when administered orally.[1][2][3] While specific percentage bioavailability data is not extensively detailed in initial discovery papers, its successful use in these in vivo models suggests a suitable pharmacokinetic profile for rodent studies.[4][5][6]
Q2: What are the potential reasons for observing low or variable bioavailability of this compound in my experiments?
A2: While this compound has demonstrated oral bioavailability, suboptimal results in a specific experimental setting could be attributed to several factors common to poorly soluble compounds. These may include:
-
Poor aqueous solubility: This can limit the dissolution rate in the gastrointestinal tract, a critical step for absorption.[7][8]
-
First-pass metabolism: After absorption from the gut, the compound passes through the liver where it may be metabolized before reaching systemic circulation.[9][10]
-
Gastrointestinal instability: The compound may be unstable in the pH conditions of the stomach or intestines.
-
Vehicle/Formulation issues: The choice of vehicle for administration can significantly impact dissolution and absorption.
Q3: What general strategies can be employed to enhance the bioavailability of a compound like this compound?
A3: A variety of formulation strategies can be used to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (e.g., micronization, nanosuspension) can enhance the dissolution rate.[8][11][12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[12][13]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level can create a solid solution, which can significantly improve the dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution from the administered formulation. | 1. Evaluate the current formulation for homogeneity. 2. Consider particle size reduction techniques like micronization. 3. Explore the use of a solid dispersion formulation. |
| Low Cmax despite adequate dosing. | Limited absorption due to poor solubility in gastrointestinal fluids. | 1. Switch to a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. 2. Investigate the use of solubility-enhancing excipients in the formulation. |
| Discrepancy between in vitro potency and in vivo efficacy. | Significant first-pass metabolism in the liver. | 1. Consider formulation strategies that promote lymphatic absorption, such as lipid-based systems, to partially bypass the liver. 2. If applicable to the compound class, explore the development of a prodrug that is less susceptible to first-pass metabolism.[9] |
| Degradation of the compound detected in fecal samples. | Chemical instability in the gastrointestinal tract. | 1. For pH-sensitive compounds, consider enteric-coated formulations to protect the drug from the acidic stomach environment.[11] 2. Evaluate the stability of the compound in simulated gastric and intestinal fluids. |
Data Presentation: Hypothetical Formulation Comparison
The following table summarizes hypothetical data from a study comparing different formulation strategies for a this compound analog to illustrate potential improvements in bioavailability.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 10 | 225 ± 40 | 1.5 | 950 ± 150 | 158 |
| Solid Dispersion | 10 | 450 ± 60 | 1.0 | 2100 ± 250 | 350 |
| SEDDS | 10 | 600 ± 75 | 0.75 | 2800 ± 300 | 467 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to increase its surface area and dissolution rate.
-
Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution, wet milling equipment (e.g., bead mill).
-
Procedure:
-
Prepare a 1% (w/v) slurry of this compound in the 0.5% HPMC solution.
-
Introduce the slurry into the wet milling chamber containing grinding media (e.g., zirconium oxide beads).
-
Mill the suspension at a specified speed and duration, monitoring particle size periodically using laser diffraction until the desired particle size distribution (e.g., D90 < 10 µm) is achieved.
-
Separate the micronized suspension from the grinding media.
-
The final formulation can be dosed directly to animals.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, enhancing solubilization and absorption.
-
Materials: this compound, a lipid carrier (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Dissolve this compound in the lipid carrier with gentle heating and stirring until a clear solution is obtained.
-
Add the surfactant and co-surfactant to the lipid solution and mix thoroughly to form a homogenous pre-concentrate.
-
To test the self-emulsification properties, add a small volume of the pre-concentrate to an aqueous medium (e.g., simulated gastric fluid) and observe the formation of a stable nano- or microemulsion.
-
The final SEDDS pre-concentrate can be filled into capsules for oral administration.
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Mechanism of SEDDS for enhancing bioavailability.
References
- 1. BAY 390 (7978) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. longdom.org [longdom.org]
- 11. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 12. upm-inc.com [upm-inc.com]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: BAY-390
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of BAY-390 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] It can be dissolved in both solvents up to a concentration of 100 mM.[1][2]
2. What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored at -20°C.[1][2][3] One supplier suggests that the solid powder is stable for 12 months at -20°C and for 6 months at 4°C.[3]
3. How should I store stock solutions of this compound?
For stock solutions, it is recommended to store them at -20°C or -80°C.[3][4] At -20°C, the solution is stable for at least one month, and for up to 6 months at -80°C.[3][4] Always ensure the storage container is sealed to protect from moisture and light.[4]
4. Can I store working solutions of this compound?
It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[4] This minimizes the risk of degradation and ensures the reliability of your experimental results.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation or phase separation during preparation of working solution. | The solubility of this compound may be lower in aqueous-based buffers or media. | Gentle heating and/or sonication can be used to aid dissolution.[4] It is also advisable to prepare the working solution fresh before each experiment.[4] |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the specified timeframe.[3][4]- Prepare working solutions fresh for each experiment.[4]- Protect solutions from light and moisture.[4] |
| Difficulty in detecting this compound by LC-MS. | While this compound ionizes well and is generally detectable using standard analytical techniques, issues can still arise.[5] | - Optimize LC-MS parameters for the specific molecular weight (277.26 g/mol ) and chemical formula (C13H15F4NO) of this compound.[1][2]- Ensure proper sample preparation to avoid ion suppression. |
Stability of this compound in Solution
The following table summarizes the available data on the stability of this compound in different solutions and under various storage conditions.
| Solvent | Storage Temperature | Stability Duration | Source |
| In Solvent | -80°C | 6 months | [3][4] |
| In Solvent | -20°C | 1-6 months | [3][4] |
Note: For in vivo experiments, it is always recommended to prepare fresh working solutions.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound powder. The molecular weight of this compound is 277.26 g/mol .[1][2]
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[4]
-
Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.[3][4]
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][6] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the detection of noxious stimuli, which can lead to pain, inflammation, and respiratory irritation.
Caption: Inhibition of the TRPA1 signaling pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]
- 3. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BAY-390 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BAY-390, a potent and selective TRPA1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a ligand-gated, voltage-dependent ion channel involved in pain signaling pathways.[1][2] this compound exerts its effects by inhibiting the activation of TRPA1, thereby reducing nociceptive signaling. It has been demonstrated to be effective in preclinical rodent models of acute, inflammatory, and neuropathic pain.[1][4][5]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO up to 10 mM and in ethanol up to 100 mM.[6] For in vivo studies, it is crucial to prepare a vehicle solution that is well-tolerated by the animals.
Q3: What is the recommended storage condition for this compound?
This compound should be stored as a dry powder or as DMSO stock solutions (10 mM) at -20°C.[6] It is recommended to use only one freeze/thaw cycle per aliquot of DMSO stock.[6] DMSO stocks older than 3-6 months or those that have undergone multiple freeze/thaw cycles should be tested for activity before use.[6]
Q4: Is there a recommended negative control for experiments with this compound?
Yes, BAY-9897 is the recommended corresponding inactive antiprobe for use as a negative control in experiments with this compound.[6] BAY-9897 shows no activity in the FLIPR assay (IC50 > 25 µM).[6]
Q5: What are the known off-target effects of this compound?
Selectivity profiling has been performed for this compound. The closest off-targets identified are hSLC6A3 (Ki = 0.9 μM), hPGR (Ki = 4 μM), and ESR1 (EC50 = 2.1 μM).[6][7] It shows high selectivity against other TRP channel family members.[6][7]
Troubleshooting Guide
Problem 1: Inconsistent or no effect of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound at -20°C.[6] Avoid multiple freeze-thaw cycles of stock solutions.[6] Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your working concentrations. Use a concentration range appropriate for the assay (e.g., around the IC50 value). |
| Cell Health | Ensure cells are healthy and not passaged too many times. Poor cell health can affect ion channel expression and function. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or TRPA1 activity. |
Problem 2: High variability in in vivo experimental results.
| Possible Cause | Troubleshooting Step |
| Compound Administration | Ensure accurate and consistent oral gavage technique. For twice-daily dosing, maintain a consistent time interval between doses. |
| Animal Stress | Acclimatize animals to the experimental procedures and handling to minimize stress-induced variability. |
| Pharmacokinetics | Consider the pharmacokinetic profile of this compound. The timing of behavioral testing relative to compound administration is critical. For example, in the spinal nerve ligation model, testing was performed 2 hours after the morning dose.[4] |
| Model Induction | Ensure consistent induction of the pain model (e.g., cinnamaldehyde injection, CFA injection, or spinal nerve ligation). |
| Group Size | Use a sufficient number of animals per group to achieve statistical power. |
Problem 3: Unexpected side effects or toxicity in animals.
| Possible Cause | Troubleshooting Step |
| High Dose | While this compound has been tested at doses up to 90 mg/kg in rats, consider reducing the dose if adverse effects are observed.[3] |
| Vehicle Toxicity | Ensure the vehicle used for administration is non-toxic and well-tolerated at the administered volume. |
| Off-Target Effects | Although this compound is selective, at higher concentrations, off-target effects could potentially contribute to unexpected phenotypes.[6][7] Review the known off-target profile. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Species | IC50 (nM) | Reference |
| TRPA1 FLIPR | Human | 16 | [6][8] |
| TRPA1 Ephys | Human | 82 | [8] |
| TRPA1 FLIPR | Rat | 63 | [6][8] |
| DRG Ephys | Rat | 35 | [8] |
| TRPA1 FLIPR | Dog | 19 | [6] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Pain Model | Dose (mg/kg, p.o.) | Dosing Regimen | Observed Effect | Reference |
| Cinnamaldehyde-induced nocifensive behaviors | 3, 10, 30 | Single dose | Significant reduction in flinching and licking | [1][4] |
| CFA-induced inflammatory pain | 30 | Twice daily | Reduced mechanical hyperalgesia | [1][3] |
| Spinal Nerve Ligation (SNL)-induced neuropathic pain | 90 | Twice daily for 10 days | Reversal of mechanical allodynia | [3][4] |
Experimental Protocols
1. Cinnamaldehyde (CA)-Induced Nocifensive Behaviors in Rats
-
Objective: To evaluate the on-target effect of this compound on TRPA1-mediated nociception.
-
Methodology:
-
Administer this compound orally (p.o.) at doses of 3, 10, and 30 mg/kg or vehicle to different groups of rats.[1][4]
-
After a specific pre-treatment time (e.g., 1 hour), inject the TRPA1 agonist cinnamaldehyde intraplantarly into one hind paw.[1]
-
Immediately after injection, observe and quantify nocifensive behaviors, such as the number of flinches and the duration of paw licking, over a defined period.[1][4]
-
-
Expected Outcome: this compound administration is expected to cause a dose-dependent reduction in cinnamaldehyde-induced flinching and licking behaviors.[1][4]
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Objective: To assess the efficacy of this compound in a model of inflammatory pain.
-
Methodology:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) intraplantarly into one hind paw of the rats.[1][4]
-
After the development of inflammatory pain (e.g., 24 hours post-CFA), begin treatment with this compound (e.g., 30 mg/kg, p.o., twice daily) or vehicle.[3]
-
Measure mechanical hyperalgesia at baseline and at various time points after treatment using, for example, a von Frey filament test to determine the paw withdrawal threshold (PWT).[1]
-
-
Expected Outcome: Chronic treatment with this compound is expected to increase the paw withdrawal threshold, indicating a reduction in mechanical hyperalgesia.[1]
3. Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
-
Objective: To evaluate the effect of this compound on neuropathic pain.
-
Methodology:
-
Surgically induce neuropathic pain by ligating the L5 spinal nerve.
-
Allow for the development of mechanical allodynia over a period of time (e.g., 15 days post-surgery).[1][4]
-
Administer this compound (e.g., 90 mg/kg, p.o., twice daily) or vehicle for a consecutive number of days (e.g., 10 days).[3][4]
-
Assess mechanical allodynia by measuring the paw withdrawal threshold before and during the treatment period, typically 2 hours after the morning dose.[1][4]
-
-
Expected Outcome: this compound treatment is expected to reverse mechanical allodynia, indicated by an increase in the paw withdrawal threshold.[4]
Visualizations
Caption: TRPA1 signaling pathway and its inhibition by this compound.
Caption: General workflow for in vivo experiments using this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing BAY-390 Dosage for Pain Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BAY-390 in preclinical pain studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of this compound in in vivo pain models.
| Question | Possible Cause(s) | Suggested Solution(s) |
| No significant analgesic effect is observed after this compound administration. | Suboptimal Dosage: The dose of this compound may be too low to achieve therapeutic concentrations at the target site. For neuropathic pain models, higher doses may be required for central nervous system (CNS) penetration and efficacy.[1] | - Dose-response study: Conduct a dose-escalation study to determine the optimal dose for your specific pain model. Based on published data, effective oral doses in rats range from 10-90 mg/kg.[1] - Consider the pain model: In inflammatory pain models, doses of 10 and 30 mg/kg have shown efficacy, while in neuropathic pain models, a higher dose of 90 mg/kg was required to see a significant effect.[1] |
| Inadequate Drug Exposure: Issues with oral administration (e.g., improper gavage technique) or formulation can lead to poor absorption and low bioavailability. | - Verify gavage technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Observe the animal for any signs of distress post-administration. - Formulation optimization: this compound has been noted to have challenging physicochemical properties, including poor solubility.[2][3] Ensure the vehicle used is appropriate for solubilizing the compound. A common vehicle for preclinical studies is a solution of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (PEG-400).[4] | |
| Timing of Assessment: The analgesic effect of this compound may have a specific time course. Behavioral testing might be conducted outside the optimal therapeutic window. | - Time-course study: Perform a time-course experiment to identify the peak efficacy of this compound after administration. In CFA-induced inflammatory pain, significant effects were observed at 2 and 4 hours post-dose.[1] | |
| High variability in behavioral responses is observed between animals. | Improper Acclimation: Insufficient acclimation of animals to the testing environment and procedures can lead to stress-induced variability in pain responses. | - Acclimation period: Allow animals to acclimate to the testing room for at least 30-60 minutes before each behavioral test.[5][6] Handle the animals gently to minimize stress. |
| Inconsistent Baseline Measurements: Failure to establish a stable baseline of pain sensitivity before drug administration can obscure the drug's true effect. | - Stable baseline: Ensure that animals exhibit a stable and consistent baseline of mechanical allodynia or thermal hyperalgesia for several days before starting the drug treatment. | |
| Adverse effects are observed in the animals after this compound administration. | Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects, especially at high concentrations or with repeated administration. | - Vehicle controls: Always include a vehicle-only control group to assess any effects of the vehicle itself. - Literature review: Consult literature for the safety of the chosen vehicle at the intended concentration and volume. |
| Off-target Effects: Although this compound is a selective TRPA1 antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. | - Dose reduction: If adverse effects are observed at higher doses, consider reducing the dose or using a different administration route if possible. - Careful observation: Closely monitor animals for any signs of toxicity, such as changes in weight, food and water intake, and general behavior. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo efficacy data for this compound.
In Vitro Potency of this compound
| Target | Assay | Species | IC₅₀ (nM) |
| TRPA1 | FLIPR | Human | 16 |
| TRPA1 | Electrophysiology | Human | 82 |
| TRPA1 | FLIPR | Rat | 63 |
Data sourced from publicly available information.
In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Administration Route | Dose (mg/kg) | Key Findings | Reference |
| Cinnamaldehyde-Induced Nocifensive Behaviors | Oral (p.o.) | 3, 10, 30 | Significant reduction in flinching and licking behaviors at 10 and 30 mg/kg. | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Oral (p.o.) | 10, 30 | Significant reduction of mechanical hyperalgesia at 2 hours post-dose for both doses, and at 4 hours for the 30 mg/kg dose. | [1] |
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Oral (p.o.), twice daily | 30, 90 | No effect at 30 mg/kg. At 90 mg/kg, a moderate reversal of mechanical allodynia was observed, with significant effects starting after 6 days of daily treatment. | [1] |
Detailed Experimental Protocols
CFA-Induced Inflammatory Pain Model in Rats
Objective: To induce a persistent inflammatory pain state to evaluate the analgesic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 20% DMA, 40% PG, 40% PEG-400)
-
Von Frey filaments
-
Hot plate apparatus
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment. Handle the rats daily to acclimate them to the experimenter.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 30 minutes. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[6][7]
-
Thermal Hyperalgesia (Hot Plate Test): Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).[5][8] Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[9]
-
-
Induction of Inflammation:
-
Briefly anesthetize the rats.
-
Inject 100 µL of CFA subcutaneously into the plantar surface of the left hind paw.
-
-
Post-CFA Behavioral Testing:
-
Perform behavioral tests (Von Frey and Hot Plate) at 24 hours post-CFA injection to confirm the development of mechanical allodynia and thermal hyperalgesia.
-
-
This compound Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg).
-
Administer this compound or vehicle orally via gavage.
-
-
Post-Treatment Behavioral Testing:
-
Conduct behavioral tests at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the analgesic effect of this compound.
-
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model in Rats
Objective: To create a model of neuropathic pain to assess the efficacy of this compound on centrally mediated pain mechanisms.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
This compound
-
Vehicle
-
Von Frey filaments
Procedure:
-
Animal Acclimation and Baseline Testing: Follow the same procedures as in the CFA model.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Carefully isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
A sham group should undergo the same surgical procedure without nerve ligation.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals for signs of infection or distress.
-
-
Post-SNL Behavioral Testing:
-
Allow the animals to recover for at least 7 days post-surgery.
-
Establish a stable baseline of mechanical allodynia using the Von Frey test. Animals typically develop robust allodynia within 7-14 days.
-
-
This compound Administration:
-
Administer this compound (e.g., 90 mg/kg) or vehicle orally, often on a repeated dosing schedule (e.g., twice daily for 10 days).[1]
-
-
Post-Treatment Behavioral Testing:
-
Perform the Von Frey test at regular intervals during the treatment period to evaluate the effect of this compound on mechanical allodynia.
-
Mandatory Visualizations
TRPA1 Signaling Pathway in Nociception
Caption: TRPA1 signaling in nociceptive neurons and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical workflow for evaluating the efficacy of this compound in a rodent pain model.
Troubleshooting Decision Tree for Lack of Efficacy
Caption: A decision tree to troubleshoot experiments where this compound shows no effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. mmv.org [mmv.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
BAY-390 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential issues with BAY-390 in cell culture experiments. The following information is designed to help you troubleshoot common problems and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel that acts as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents, leading to pain and neurogenic inflammation.[1][2][3] this compound exerts its effects by inhibiting the activation of the TRPA1 channel.[1]
Q2: What are the known off-target effects of this compound?
This compound is highly selective for TRPA1. However, at higher concentrations, some off-target activity has been observed. The closest known off-targets are hSLC6A3 (Ki = 0.9 μM), hPGR (Ki = 4 μM), and ESR1 (EC50 = 2.1 μM).[3] It shows high selectivity against other members of the TRP channel family, such as TRPV1 and TRPV4, with IC50 values greater than 25 µM for both.[3]
Q3: My cells are dying after treatment with this compound. Is this expected?
Whether cell death is an expected outcome depends on your cell type and experimental conditions. If your cells endogenously express high levels of TRPA1 and there is a tonic activation of this channel contributing to cell survival, then antagonism by this compound could potentially lead to cell death. However, it is more likely that observed cytotoxicity is due to other factors. It is crucial to differentiate between on-target pharmacological effects and unintended toxicity.
Q4: Could the solvent used to dissolve this compound be causing the toxicity?
Yes, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at higher concentrations. It is essential to include a vehicle control in your experiments (cells treated with the same concentration of DMSO used to dissolve this compound) to determine the effect of the solvent alone.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability
If you observe significant cell death after treating your cultures with this compound, follow these troubleshooting steps:
Logical Troubleshooting Workflow
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
Technical Support Center: Overcoming Solubility Challenges with BAY-390
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of BAY-390 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It is a valuable chemical probe for investigating the role of TRPA1 in various physiological and pathological processes, including pain and inflammation.[1][2][3] Like many small molecule inhibitors developed in drug discovery, this compound is a lipophilic compound with poor aqueous solubility, which can present significant challenges in preparing solutions for in vitro and in vivo experiments.[1][4] Overcoming these solubility issues is critical for obtaining accurate and reproducible experimental results.
Q2: What are the known solvents for dissolving this compound?
A2: this compound exhibits good solubility in common organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and ethanol up to 100 mM.[2][5] Its solubility in aqueous solutions is limited. In phosphate-buffered saline (PBS) at pH 6.5, the solubility has been reported to be 56 mg/L.[1][4]
Q3: How should I prepare a stock solution of this compound?
A3: For most applications, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your experimental buffer or cell culture medium. Storing the stock solution at -20°C or -80°C is advisable to maintain its stability.[2][6]
Troubleshooting Guide: In Vitro Assays
Issue: My this compound precipitates when I add it to my cell culture medium.
This is a common problem when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of solution.
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is well-tolerated by your cells (typically ≤ 0.5%). This will require preparing a more concentrated initial stock solution if your final desired concentration of this compound is high.
-
Stepwise Dilution: Instead of directly diluting the stock into the final volume of media, perform one or more intermediate dilutions in a small volume of media or buffer. Add this intermediate dilution to the final volume dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.
-
Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution. Temperature can affect solubility.
-
Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. If your experiment allows, maintaining a consistent and appropriate serum concentration may help reduce precipitation.
-
Use of Pluronic F-127: For particularly challenging situations, a non-ionic surfactant like Pluronic F-127 can be used to improve the solubility of hydrophobic compounds in aqueous solutions. A stock solution of Pluronic F-127 can be prepared in water and added to the cell culture medium at a low, non-toxic concentration prior to the addition of this compound.
Experimental Protocol: Preparing this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Determine the final desired concentration of this compound and the maximum tolerated final DMSO concentration for your cell line.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create an intermediate stock that, when diluted to the final volume, will result in the desired final concentrations of both this compound and DMSO.
-
Pre-warm the cell culture medium to 37°C.
-
Add the final DMSO-diluted this compound to the pre-warmed medium dropwise while gently swirling the plate or tube.
-
Visually inspect for any signs of precipitation before adding to the cells.
Troubleshooting Guide: In Vivo Formulations
Issue: How can I formulate this compound for oral administration in animal studies?
While this compound is orally bioavailable, a suitable vehicle is required to ensure consistent and maximal absorption.
Solutions:
-
Co-solvent Systems: A mixture of solvents can be used to dissolve this compound for oral gavage. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute this solution with a vehicle such as polyethylene glycol (e.g., PEG300 or PEG400), propylene glycol, or a surfactant like Tween 80, followed by the addition of water or saline.
-
Suspensions: If a true solution cannot be achieved at the desired concentration, a suspension can be prepared. This involves reducing the particle size of this compound (micronization) and suspending it in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80).
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can enhance oral absorption. This can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Experimental Protocol: Example Oral Formulation for Rodent Studies
This is a general guideline and may require optimization for your specific study needs.
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5-10% of the final volume) and vortex.
-
Slowly add sterile water or saline to reach the final desired volume and vortex thoroughly.
-
Visually inspect the final formulation for clarity and absence of precipitation before administration.
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble to 100 mM | [2][5] |
| Ethanol | Soluble to 100 mM | [2][5] |
| Phosphate-Buffered Saline (PBS), pH 6.5 | 56 mg/L | [1][4] |
Visualizing Key Pathways and Workflows
Caption: Simplified signaling pathway of the TRPA1 channel.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with BAY-390
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BAY-390.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and central nervous system (CNS) penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a ligand-gated, voltage-dependent ion channel involved in pain signaling.[1][2][3] this compound works by inhibiting the activation of this channel, thereby reducing pain responses in various preclinical models.[2][4]
Q2: In which experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in several rat models of pain, including:
-
Cinnamaldehyde (CA)-induced nocifensive behaviors (a model of acute TRPA1-mediated pain).[1][2][4]
-
Complete Freund's Adjuvant (CFA)-induced inflammatory pain.[1][2][4]
-
Spinal Nerve Ligation (SNL)-induced neuropathic pain.[1][2][4]
Q3: What are the known species differences in the potency of this compound?
A3: this compound is noted for its activity across species, a common challenge for many TRPA1 antagonists.[2][4] However, slight variations in potency have been observed. It is important to consult specific IC50 values for the species and assay you are using.
Q4: Is this compound orally bioavailable and brain penetrant?
A4: Yes, this compound is orally bioavailable and capable of penetrating the blood-brain barrier, making it suitable for in vivo studies investigating both peripheral and central roles of TRPA1.[5]
Troubleshooting Guides for Unexpected Results
Scenario 1: Lack of Efficacy in an in vivo Pain Model
You are using this compound in a rat model of pain but do not observe the expected analgesic effect.
Reference Data: Efficacious Doses of this compound in Rats
| Pain Model | Administration Route | Effective Dose(s) | Observed Effect |
| Cinnamaldehyde-Induced Nocifensive Behaviors | Oral (p.o.) | 3, 10, and 30 mg/kg | Significant reduction in flinching and licking behaviors.[2][4] |
| CFA-Induced Inflammatory Pain | Oral (p.o.), twice daily | 30 mg/kg | Reduced mechanical hyperalgesia.[5] |
| SNL-Induced Neuropathic Pain | Oral (p.o.), twice daily | 90 mg/kg | Reversal of mechanical allodynia.[5] |
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect Dosage | Verify that the administered dose is within the effective range for your specific pain model. Note that higher doses were required for efficacy in the SNL neuropathic pain model compared to acute pain models.[5] |
| Pharmacokinetics | Ensure that the timing of your behavioral assessment corresponds with the peak plasma and brain concentrations of this compound. The reported free plasma concentrations 1 hour after dosing were 10, 35, and 115 nM for 3, 10, and 30 mg/kg doses, respectively.[2] |
| Species Differences | While active in rats, if you are using a different species, the optimal dose may vary. Consider performing a dose-response study. |
| Model-Specific Factors | The underlying pathology of your pain model may not be significantly driven by TRPA1 activation. Review literature to confirm the role of TRPA1 in your specific model. |
| Compound Formulation/Stability | Ensure this compound is properly formulated for administration and has not degraded. |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of in vivo efficacy.
Scenario 2: Inconsistent in vitro Results
Your measured IC50 for this compound differs significantly from published values.
Reference Data: this compound IC50 Values
| Assay | Species | IC50 (nM) |
| hTRPA1 FLIPR | Human | 16[6] |
| rTRPA1 FLIPR | Rat | 63[6] |
| hTRPA1 Electrophysiology | Human | 82[6] |
| rDRG Electrophysiology | Rat | 35[6] |
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Assay Format | Be aware that different assay formats (e.g., fluorescence-based vs. electrophysiology) can yield different IC50 values.[6] Ensure you are comparing your results to the appropriate reference data. |
| Cell Line/Primary Cells | The expression levels of TRPA1 and the presence of interacting proteins can vary between cell lines, potentially affecting antagonist potency. |
| Agonist Concentration | The concentration of the TRPA1 agonist used in your assay can influence the apparent potency of this compound. Ensure you are using a consistent and appropriate agonist concentration. |
| Buffer Composition | The composition of your assay buffer (e.g., ion concentrations) can affect channel gating and compound activity. |
| Compound Solubility | Poor solubility of this compound in your assay buffer can lead to an overestimation of the IC50. Verify the solubility under your experimental conditions. |
Scenario 3: Potential Off-Target Effects Observed
You observe a phenotype in your experiment that is not consistent with TRPA1 antagonism. While this compound is a selective inhibitor, it is crucial to rule out off-target effects.
Conceptual Diagram: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target effects of this compound.
Investigative Steps:
-
Literature Review: Search for known off-target activities of similar chemical scaffolds.
-
Control Experiments: Use a structurally distinct TRPA1 antagonist to see if the unexpected phenotype is replicated. If it is not, this may suggest an off-target effect of this compound.
-
Dose-Response Relationship: Determine if the unexpected effect follows a different dose-response curve than the on-target TRPA1 inhibition.
-
Target Engagement Assays: If a potential off-target is identified, perform binding or functional assays to confirm the interaction with this compound.
Experimental Protocols
1. Cinnamaldehyde (CA)-Induced Nocifensive Behaviors in Rats
-
Objective: To assess the on-target effect of this compound on acute TRPA1 activation.[2]
-
Methodology:
-
Administer this compound orally (p.o.) at desired doses (e.g., 3, 10, 30 mg/kg).[2][4]
-
After a set pre-treatment time (e.g., 1 hour), inject the TRPA1 agonist cinnamaldehyde into the plantar surface of the rat's hind paw.[2]
-
Observe and quantify nocifensive behaviors, such as the number of flinches and the duration of paw licking, over a defined period.[2]
-
A reduction in these behaviors compared to vehicle-treated animals indicates TRPA1 antagonism.[2]
-
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.[4]
-
Methodology:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.[2]
-
This leads to the development of mechanical hyperalgesia (a reduced paw withdrawal threshold to a mechanical stimulus).[2]
-
Administer this compound (e.g., 30 mg/kg, p.o., twice daily) during the inflammatory phase.[5]
-
Measure the paw withdrawal threshold using von Frey filaments at set time points after treatment.
-
An increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an anti-hyperalgesic effect.
-
3. Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats
-
Objective: To assess the efficacy of this compound in a model of neuropathic pain, which has both peripheral and central components.
-
Methodology:
-
Surgically ligate the L5/L6 spinal nerves to induce neuropathic pain, which manifests as mechanical allodynia.[2]
-
After a post-surgery recovery and stabilization period (e.g., 15 days), begin chronic treatment with this compound (e.g., 90 mg/kg, p.o., twice daily).[2][5]
-
Measure the paw withdrawal threshold to mechanical stimuli before and during the treatment period.[2]
-
A reversal of the reduced paw withdrawal threshold (i.e., an increase towards baseline) indicates efficacy against neuropathic pain.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]
Technical Support Center: BAY-390 for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-390 as a vehicle control in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is involved in the detection of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents. By blocking the activation of TRPA1, this compound can be used to study the role of this channel in various physiological and pathological processes, particularly in models of pain and inflammation.
Q2: What are the key physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 277.26 g/mol | |
| Formula | C₁₃H₁₅F₄NO | |
| Solubility | Soluble to 100 mM in DMSO and ethanol. 56 mg/L in phosphate-buffered saline (PBS), pH 6.5. | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Q3: Is this compound suitable for in vivo studies?
A3: Yes, this compound is orally bioavailable and brain penetrant, making it well-suited for in vivo studies in rodent models. It has been shown to be efficacious in rat models of inflammatory and neuropathic pain when administered orally.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: While the exact vehicle composition can depend on the specific experimental requirements, a common approach for oral administration of hydrophobic compounds like this compound in rats involves initial solubilization in an organic solvent followed by suspension in an aqueous vehicle. Based on its solubility profile and common practices in preclinical studies, a recommended vehicle for oral gavage of this compound is a suspension in 0.5% w/v Carboxymethyl Cellulose (CMC) in water, with a small percentage of DMSO (e.g., <5%) to ensure initial dissolution. It is crucial to always include a vehicle control group in your experiments that receives the same vehicle formulation without this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Formulation | - Poor solubility of this compound in the final vehicle. - Incorrect pH of the vehicle. - Low temperature of the formulation. | - Increase the proportion of the co-solvent (e.g., DMSO), but keep it to a minimum to avoid toxicity. - Ensure the pH of the aqueous phase is compatible with this compound's solubility (pH 6.5 was used for solubility testing). - Gently warm the suspension to aid dissolution, but avoid high temperatures that could degrade the compound. - Prepare the formulation fresh before each use. |
| Inconsistent Results or Lack of Efficacy | - Improper dosing or administration technique. - Degradation of this compound. - Incorrect animal model or experimental design. - Insufficient dose. | - Ensure accurate oral gavage technique to deliver the full dose to the stomach. - Store this compound at -20°C and protect from light. Prepare fresh formulations for each experiment. - Verify that the chosen animal model is appropriate for studying TRPA1-mediated effects. - Consider a dose-response study to determine the optimal effective dose for your model. Doses of 3, 10, and 30 mg/kg have been used in rats. |
| Adverse Effects in Animals | - Vehicle-related toxicity. - Off-target effects of this compound at high doses. - Stress from the administration procedure. | - Minimize the concentration of organic solvents like DMSO in the final formulation. - Include a vehicle-only control group to assess the effects of the vehicle itself. Oral gavage, especially with certain vehicles like corn oil, can induce stress responses in rats. - Adhere to the recommended dose range. If adverse effects are observed, consider reducing the dose. - Habituate the animals to the handling and gavage procedure to minimize stress. |
| Difficulty with Compound Quantification in Biological Samples | - Poor ionization of the compound for LC-MS analysis. | - While this compound was noted to ionize well for LC-MS detection compared to other compounds in its series, optimization of the analytical method may be required. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage in Rats
This protocol provides a general method for preparing a suspension of this compound suitable for oral administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Carboxymethyl Cellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: Prepare a 0.5% w/v CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Dissolve this compound: In a sterile tube, dissolve the calculated amount of this compound powder in a minimal volume of DMSO. For example, aim for a final DMSO concentration of less than 5% in the total formulation volume.
-
Prepare the suspension: While vortexing the 0.5% CMC solution, slowly add the this compound/DMSO solution. Continue to vortex for several minutes to ensure a homogenous suspension.
-
Administer to animals: Administer the suspension to rats via oral gavage at the desired volume (e.g., 5-10 mL/kg). Ensure the suspension is well-mixed before drawing each dose.
Vehicle Control: Prepare a vehicle control formulation following the same procedure but without adding this compound.
Visualizations
Validation & Comparative
A Comparative Guide to BAY-390 and Other TRPA1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transient receptor potential ankyrin 1 (TRPA1) antagonist BAY-390 with other notable alternatives. The information is supported by available preclinical experimental data to aid in the selection of appropriate research tools and to provide context for ongoing drug development efforts in the field of pain and neuro-inflammation.
The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical, thermal, and mechanical stimuli, making it a key target for the development of novel analgesics and anti-inflammatory therapeutics.[1][2] Activation of TRPA1 on sensory neurons leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization, action potential firing, and the sensation of pain, itch, and neurogenic inflammation.[3][4] A variety of TRPA1 antagonists are in different stages of development, each with unique pharmacological profiles. This guide focuses on this compound, a selective and central nervous system (CNS) penetrant TRPA1 antagonist, and compares it with other key antagonists.[5][6][7]
Comparative Analysis of TRPA1 Antagonists
The following table summarizes the available quantitative data for this compound and other selected TRPA1 antagonists. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources.
| Compound | Target Potency (IC50) | Selectivity | Pharmacokinetics | In Vivo Efficacy Models |
| This compound | hTRPA1: 14 nMrTRPA1: 1370 nM (initial hit), improved in final compound | Selective TRPA1 antagonist | CNS penetrant (rat brain/plasma ratio Kp,uu = 0.29) | Cinnamaldehyde-induced nocifensive behaviors (rat), Complete Freund's Adjuvant (CFA)-induced inflammatory pain (rat), Spinal Nerve Ligation (SNL)-induced neuropathic pain (rat)[6][8][9] |
| GRC-17536 | Potent and selective | Peripherally restricted | Favorable oral bioavailability | Diabetic peripheral neuropathic pain (Phase 2a clinical trial), Citric acid-induced cough (guinea pig)[5][7] |
| LY3526318 | Nanomolar potency across species | Selective TRPA1 antagonist | Orally bioavailable, t1/2 ~12 hours in humans (SDD formulation) | Formalin-evoked flinching (rat), CFA-induced cold hypersensitivity (rat)[10] |
| GDC-6599 | hTRPA1: 4.4 nM | Selective over TRPV1, TRPM8, TRPC6 | Good oral bioavailability in multiple species (rat, mouse, dog, monkey) | Cinnamaldehyde-induced cough (guinea pig) |
| A-967079 | Potent TRPA1 antagonist | Selective | Limited information on oral bioavailability and CNS penetration | Attenuated cold allodynia in neuropathic rats[11] |
| HC-030031 | Moderate potency | Selective | Used as a preclinical tool, limited pharmacokinetic data available | Attenuated mechanical and cold hypersensitivity in inflammatory and neuropathic pain models[11][12] |
Key Experimental Protocols
Detailed methodologies for key in vivo experiments cited in the comparison are provided below to facilitate reproducibility and understanding of the presented efficacy data.
Cinnamaldehyde-Induced Nocifensive Behavior in Rats
This model directly assesses the in vivo target engagement of TRPA1 antagonists by measuring their ability to block the effects of the TRPA1 agonist, cinnamaldehyde.[8]
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are habituated to the testing environment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at desired doses (e.g., 3, 10, 30 mg/kg).
-
Cinnamaldehyde Injection: One hour after drug administration, a solution of cinnamaldehyde (e.g., 10 µl of a 10% solution in mineral oil) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The number of flinches and the cumulative time spent licking the injected paw are recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The mean number of flinches and licking duration for each treatment group are compared to the vehicle control group using appropriate statistical tests.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
The SNL model is a widely used and validated model of peripheral neuropathic pain, characterized by persistent mechanical allodynia and thermal hyperalgesia.
-
Animals: Adult male Sprague-Dawley rats are used.
-
Anesthesia: Animals are anesthetized with a suitable anesthetic (e.g., isoflurane).
-
Surgical Procedure: A surgical incision is made to expose the L5 and L6 spinal nerves. The L5 spinal nerve is then tightly ligated with a silk suture. The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics for a limited period if necessary, and are monitored for signs of infection.
-
Assessment of Neuropathic Pain: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). A significant decrease in PWT in the operated paw compared to the contralateral paw or sham-operated animals indicates the development of neuropathic pain.
-
Drug Treatment and Efficacy Evaluation: Once neuropathic pain is established (typically 7-14 days post-surgery), animals are treated with the test compound (e.g., this compound) or vehicle. PWT is measured at various time points after drug administration to assess the analgesic efficacy.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the process of discovery for TRPA1 antagonists, the following diagrams are provided.
Caption: TRPA1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for TRPA1 Antagonist Discovery and Development.
References
- 1. TRPA1 - Wikipedia [en.wikipedia.org]
- 2. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and clinical evaluation of a novel TRPA1 antagonist LY3526318 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
BAY-390: A Comparative Analysis of Efficacy Across Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BAY-390, a selective and CNS penetrant TRPA1 antagonist, across various preclinical pain models. The data presented is intended to offer an objective evaluation of its potential as a novel analgesic by comparing its performance against other TRPA1 antagonists and standard-of-care pain therapeutics.
Executive Summary
This compound has demonstrated significant analgesic effects in rat models of nociceptive, inflammatory, and neuropathic pain. Its mechanism of action, through the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, positions it as a promising candidate for pain management. This guide summarizes the quantitative data from key preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound
The analgesic efficacy of this compound has been evaluated in three distinct and well-established rat pain models: the cinnamaldehyde (CA)-induced nocifensive pain model (a model of acute/nociceptive pain), the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, and the Spinal Nerve Ligation (SNL)-induced neuropathic pain model.
Data Summary Tables
Table 1: Efficacy of this compound in Different Pain Models
| Pain Model | Species | Compound | Dose (mg/kg) | Route of Administration | Key Efficacy Endpoint | Result | Citation |
| Nociceptive Pain (Cinnamaldehyde-induced) | Rat | This compound | 3, 10, 30 | Oral (p.o.) | Reduction in flinching and licking duration | Significant reduction in nocifensive behaviors at all doses.[1][2] | |
| Inflammatory Pain (CFA-induced) | Rat | This compound | 10, 30 | Oral (p.o.) | Reversal of mechanical hyperalgesia | Significant reduction of mechanical hyperalgesia at 10 and 30 mg/kg.[1][2] | |
| Neuropathic Pain (SNL-induced) | Rat | This compound | 30, 90 | Oral (p.o.), twice daily | Reversal of mechanical allodynia | Moderate reversal with 90 mg/kg after 6 days of treatment; no effect at 30 mg/kg. |
Table 2: Comparative Efficacy with Other Analgesics
| Pain Model | Species | Compound | Dose (mg/kg) | Route of Administration | Key Efficacy Endpoint | Result | Citation |
| Nociceptive Pain (Cinnamaldehyde-induced) | Rat | HC-030031 | 100 | Oral (p.o.) | Reduction of nocifensive behaviors | Significant reduction in AITC (a TRPA1 agonist similar to cinnamaldehyde)-induced nocifensive behaviors.[3][4][5] | |
| Inflammatory Pain (CFA-induced) | Rat | HC-030031 | 100 | Oral (p.o.) | Reversal of mechanical hypersensitivity | Significant reversal of mechanical hypersensitivity.[3][4] | |
| Inflammatory Pain (CFA-induced) | Rat | Celecoxib | 10 | Oral (p.o.) | Reduction of paw edema | 21% inhibition of carrageenan-induced paw edema.[6] | |
| Neuropathic Pain (SNL-induced) | Rat | Gabapentin | 30, 60, 120 | Intraperitoneal (i.p.) | Reversal of tactile allodynia | Complete reversal of tactile allodynia.[7] | |
| Neuropathic Pain (SNL-induced) | Rat | Morphine | 1, 3, 6 | Subcutaneous (s.c.) | Reversal of tactile allodynia | Complete reversal of tactile allodynia.[7] | |
| Neuropathic Pain (SNL-induced) | Rat | HC-030031 | 100 | Oral (p.o.) | Reversal of mechanical hypersensitivity | Significant reversal of mechanical hypersensitivity.[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TRPA1 Antagonists for In Vivo Research: BAY-390 vs. A-967079
For researchers investigating the role of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in preclinical models, the choice of a potent and selective antagonist is critical. This guide provides an objective comparison of two widely used TRPA1 inhibitors, BAY-390 and A-967079, to aid in the selection of the most suitable compound for in vivo studies. Both compounds are potent and selective TRPA1 antagonists, but they exhibit differences in their pharmacokinetic profiles and have been characterized in various animal models of pain.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | A-967079 |
| Human TRPA1 IC50 | 16 nM (FLIPR), 82 nM (Ephys) | 67 nM |
| Rat TRPA1 IC50 | 63 nM (FLIPR) | 289 nM |
| Selectivity | >30-fold selective against a panel of other TRP channels (TRPV1, TRPV4, TRPC3, TRPC6). Closest off-targets include hSLC6A3 (Ki = 0.9 μM), hPGR (Ki = 4 μM), and ESR1 (EC50 = 2.1 μM). | >1000-fold selective for TRPA1 over other TRP channels and >150-fold selective over 75 other ion channels, enzymes, and G-protein-coupled receptors. |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | This compound | A-967079 |
| Administration Route | Oral (p.o.) | Intravenous (i.v.), Oral (p.o.) |
| Brain Penetrance | Yes (Kp,uu = 0.29) | Yes, good penetration into the CNS. |
| Cmax | Not explicitly stated in the provided results. | 26.6 μM (single i.v. dose) |
| tmax | Not explicitly stated in the provided results. | 1.50 h (single i.v. dose) |
| Half-life (t1/2) | Not explicitly stated in the provided results. | 1.8 h (distribution), 9.76 h (elimination) (single i.v. dose) |
| AUC | Not explicitly stated in the provided results. | 56.30 μM·h (single i.v. dose) |
| Unbound Plasma Levels | 7, 10, and 103 nM at 4.5 h post 3, 10, and 30 mg/kg p.o. doses, respectively, in a CFA model. 115 and 201 nM at 2.5 h after the last repeated dose of 30 and 90 mg/kg p.o., respectively, in an SNL model. | Not explicitly stated in the provided results. |
Table 3: In Vivo Efficacy in Rodent Pain Models
| Model | This compound (Rat) | A-967079 (Rat) |
| Cinnamaldehyde-Induced Nocifensive Behaviors | Significant reduction in flinching and licking at 3, 10, and 30 mg/kg p.o. | Not explicitly tested in the provided results. |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Significant reduction of mechanical hyperalgesia at 10 and 30 mg/kg p.o. | Significantly reduces WDR neuronal responses to noxious pinch and mechanical stimulation at 30 μmol/kg, i.v. |
| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Moderate reversal of mechanical allodynia at 90 mg/kg p.o. (twice daily for 10 days). | Some studies suggest it was not effective in attenuating mechanical hyperalgesia in the SNL model despite robust plasma exposure. |
| Osteoarthritic Pain | Not explicitly tested in the |
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of BAY-390, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The data presented herein has been compiled to offer an objective assessment of this compound's performance against related ion channels, supported by available experimental data and methodologies.
Executive Summary
This compound is a chemical probe designed for the investigation of TRPA1-mediated signaling pathways.[1][2][3][4][5] As with any pharmacological tool, understanding its selectivity is crucial for the accurate interpretation of experimental results. This guide summarizes the known cross-reactivity of this compound with other members of the TRP channel family and other ion channels, providing a clear overview of its selectivity profile. The data indicates that this compound is a highly selective inhibitor of TRPA1, with significantly lower potency against other tested ion channels.
Data Presentation: this compound Cross-reactivity Profile
The following table summarizes the quantitative data on the interaction of this compound with its primary target, TRPA1, and a panel of related ion channels. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the channel's activity.
| Target Ion Channel | Species | Assay Type | IC50 / Ki | Selectivity Fold (vs. hTRPA1) | Reference |
| TRPA1 (Primary Target) | Human | FLIPR Ca2+ Assay | 16 nM | - | [1][6] |
| Human | Electrophysiology | 82 nM | - | [1][6] | |
| Rat | FLIPR Ca2+ Assay | 63 nM | - | [1][6][7] | |
| TRPV1 | Human | Not Specified | > 25 µM | > 1562 | [1][8] |
| TRPV4 | Human | Not Specified | > 25 µM | > 1562 | [1][8] |
| TRPC3 | Human | Not Specified | > 25 µM | > 1562 | [1][8] |
| TRPC5 | Human | Not Specified | 5.6 µM | 350 | [1][8] |
| TRPC6 | Human | Not Specified | > 25 µM | > 1562 | [1][8] |
| KCNK9 (TASK-3) | Human | Not Specified | > 30 µM | > 1875 | [1][8] |
| CACNA1H (Cav3.2) | Human | Not Specified | > 25 µM | > 1562 | [1][8] |
| SLC6A3 (Dopamine Transporter) | Human | Binding Assay | 0.9 µM (Ki) | 56 | [1][8] |
| PGR (Progesterone Receptor) | Human | Binding Assay | 4 µM (Ki) | 250 | [1][8] |
| ESR1 (Estrogen Receptor 1) | Human | Functional Assay | 2.1 µM (EC50) | 131 | [1][8] |
| HTR2A (5-HT2A Receptor) | Human | Binding Assay | 2.58 µM (Ki) | 161 | [8] |
Experimental Protocols
The cross-reactivity of this compound was primarily assessed using two key experimental methodologies: Fluorometric Imaging Plate Reader (FLIPR) calcium assays and automated patch-clamp electrophysiology.
FLIPR Ca2+ Influx Assay
This high-throughput screening method was used to determine the potency of this compound in inhibiting TRPA1 and other TRP channels.
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following channel activation in the presence of varying concentrations of this compound.
-
General Protocol:
-
Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing the target ion channel (e.g., human TRPA1) are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for a specific duration at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a FLIPR instrument. A known agonist for the target channel (e.g., cinnamaldehyde for TRPA1) is added to the wells to induce channel opening and subsequent calcium influx. The FLIPR instrument simultaneously monitors the fluorescence intensity in each well in real-time.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound.
-
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the Patchliner, were utilized to provide a more detailed and direct measurement of ion channel inhibition by this compound.
-
Objective: To directly measure the ion currents flowing through the target channels in the presence of this compound.
-
General Protocol:
-
Cell Preparation: A single-cell suspension of a cell line stably expressing the target ion channel is prepared.
-
Cell Sealing: The automated system captures individual cells and forms a high-resistance "giga-seal" between the cell membrane and a planar substrate containing a small aperture.
-
Whole-Cell Configuration: The patch of membrane under the aperture is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp and Current Recording: The membrane potential is clamped at a specific holding potential. A voltage protocol (e.g., a voltage step or ramp) is applied to elicit ion currents through the target channels.
-
Compound Application: this compound at various concentrations is perfused over the cell, and the resulting changes in the ion current are recorded.
-
Data Analysis: The degree of inhibition of the ion current by this compound is measured, and IC50 values are determined by fitting the concentration-response data.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TRPA1 signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing ion channel cross-reactivity.
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bayer.com [bayer.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [nanion.de]
A Comparative Analysis of the In Vivo Efficacy of TRPA1 Antagonists: BAY-390 and GRC-17536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of two transient receptor potential ankyrin 1 (TRPA1) antagonists: BAY-390, developed by Bayer, and GRC-17536, from Glenmark Pharmaceuticals. Both compounds have demonstrated potential in treating pain and respiratory disorders by targeting the TRPA1 ion channel, a key sensor for a variety of noxious stimuli. This comparison is based on publicly available, independent studies, as no head-to-head preclinical trials have been identified.
Comparative Efficacy Data
The following table summarizes the reported in vivo efficacy of this compound and GRC-17536 in various animal models of pain and respiratory conditions. It is important to note that these findings are from separate studies and may not be directly comparable due to potential differences in experimental protocols.
| Compound | Animal Model | Indication | Dosing Regimen | Key Efficacy Findings | Reference |
| This compound | Rat | Inflammatory Pain (CFA-induced) | 10 and 30 mg/kg, p.o. | Significant reduction of mechanical hyperalgesia. | [1][2][3] |
| Rat | Neuropathic Pain (SNL) | 90 mg/kg, p.o., twice daily | Reversed mechanical allodynia. | [4] | |
| Rat | Acute Nociceptive Pain (CA-induced) | 3, 10, and 30 mg/kg, p.o. | Significant reduction in nocifensive behaviors (flinching and licking). | [1] | |
| GRC-17536 | Animal Models (unspecified) | Inflammatory Pain (FCA-induced) | < 10 mg/kg (EC50) | Reversed hyperalgesia. | [5][6] |
| Animal Models (unspecified) | Neuropathic Pain (CCI) | < 10 mg/kg (EC50) | Reversed hyperalgesia. | [5][6] | |
| Guinea Pig | Asthma (Ovalbumin-induced) | 100 mg/kg, i.p. | Completely attenuated eosinophilia in bronchoalveolar lavage fluid. | [7] | |
| Guinea Pig | Cough (Citric Acid-induced) | 60 and 100 mg/kg | 79% and 89% inhibition of cough response, respectively. | [8][9] |
CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation; CA: Cinnamaldehyde; FCA: Freund's Complete Adjuvant; CCI: Chronic Constriction Injury; p.o.: oral administration; i.p.: intraperitoneal administration; EC50: half maximal effective concentration.
Experimental Protocols
This compound:
-
Inflammatory Pain Model (CFA-induced) : Inflammatory pain was induced in rats by intraplantar injection of Complete Freund's Adjuvant (CFA). This compound was administered orally 24 hours after the CFA injection. Mechanical hyperalgesia was assessed at various time points post-dosing.[1][2][3]
-
Neuropathic Pain Model (SNL) : Neuropathic pain was induced in rats via spinal nerve ligation (SNL). This compound was administered orally, twice daily, for 10 consecutive days, starting 15 days post-surgery. Mechanical allodynia was measured before and during the treatment period.[4]
-
Acute Nociceptive Pain Model (CA-induced) : Nocifensive behaviors were induced in rats by intraplantar injection of the TRPA1 agonist cinnamaldehyde (CA). This compound was administered orally prior to the CA injection, and the frequency of flinching and duration of paw licking were quantified.[1]
GRC-17536:
-
Inflammatory and Neuropathic Pain Models : While specific details on the animal models for inflammatory (Freund's complete adjuvant-induced) and neuropathic (chronic constriction injury-induced) pain are limited in the available documents, GRC-17536 was shown to reverse hyperalgesia with an EC50 of less than 10 mg/kg.[5][6]
-
Asthma Model (Ovalbumin-induced) : In a guinea pig model of asthma, pulmonary eosinophilia was induced by ovalbumin. GRC-17536 was administered intraperitoneally, and its effect on eosinophil count in the bronchoalveolar lavage fluid was compared to a vehicle control and the PDE-4 inhibitor Roflumilast.[7]
-
Cough Model (Citric Acid-induced) : Cough was induced in guinea pigs by exposure to citric acid. GRC-17536 was administered to the animals, and the number of coughs was counted and compared to a vehicle-treated group.[8][9]
Mechanism of Action: TRPA1 Antagonism
Both this compound and GRC-17536 are potent and selective antagonists of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a wide range of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and oxidative stress byproducts. Activation of TRPA1 leads to the influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain, itch, and cough signals. By blocking this channel, this compound and GRC-17536 can inhibit these downstream signaling events.
Caption: TRPA1 signaling pathway and points of inhibition by this compound and GRC-17536.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of TRPA1 antagonists like this compound and GRC-17536 in a preclinical setting.
Caption: Generalized workflow for in vivo efficacy testing of TRPA1 antagonists.
Conclusion
Both this compound and GRC-17536 have demonstrated promising in vivo efficacy as TRPA1 antagonists in preclinical models of pain and respiratory diseases. This compound has shown efficacy in various rat pain models, and it is noted as being brain penetrant.[10][11] GRC-17536 has also shown efficacy in pain models and, notably, in models of asthma and cough.[5][6][7][8][9] Furthermore, GRC-17536 has progressed to clinical trials and has shown efficacy in a subgroup of patients with painful diabetic neuropathy.[2][12][13]
The selection of one compound over the other for further research and development would depend on the specific indication of interest, the desired pharmacokinetic profile (e.g., CNS penetration), and the outcomes of further comparative studies. The data presented in this guide, compiled from separate studies, provides a foundational understanding of the preclinical potential of these two TRPA1 antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Glenmark Announces the Discovery of a Novel Chemical Entity 'GRC 17536', a TRPA1 Receptor Antagonist, a Potential First-in-Class Molecule Globally [prnewswire.com]
- 6. | BioWorld [bioworld.com]
- 7. Modern Medicines: Drugs in Clinical Pipeline: GRC-17536 [ayurpooja.blogspot.com]
- 8. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 9. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-390: A Guide to the Preclinical Efficacy of a Novel TRPA1 Antagonist
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive overview of the published preclinical data on BAY-390, a selective and centrally nervous system (CNS) penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. As of this review, the primary body of evidence for the effects of this compound originates from its discovery and initial characterization study. Independent, peer-reviewed publications reproducing these findings are not yet available, reflecting the compound's recent introduction to the research community as an open-source chemical probe.[1][2][3]
This guide serves as a baseline for future reproducibility studies by presenting the existing quantitative data, experimental methodologies, and relevant biological pathways from the foundational research.
In Vitro Profile of this compound
This compound was developed as a potent and selective antagonist of the TRPA1 ion channel, a key player in pain and inflammation signaling.[1][2] The initial in vitro characterization demonstrated its high affinity for both human and rat TRPA1 channels.
| Assay | Species | IC50 (nM) |
| FLIPR (Ca2+ influx) | Human | 16 |
| Electrophysiology | Human | 82 |
| FLIPR (Ca2+ influx) | Rat | 63 |
| Electrophysiology (DRG neurons) | Rat | 35 |
In Vivo Efficacy in Rodent Pain Models
The preclinical efficacy of this compound was assessed in several rat models of acute, inflammatory, and neuropathic pain. The compound is orally bioavailable and brain penetrant.[2]
Cinnamaldehyde-Induced Nocifensive Behaviors
This model directly assesses the in vivo antagonism of TRPA1, as cinnamaldehyde is a known TRPA1 agonist.[1][2] Oral administration of this compound resulted in a significant reduction in pain-related behaviors (flinching and licking).[1][2]
| Dose (mg/kg, p.o.) | Effect | Free Plasma Concentration (1h post-dose, nM) |
| 3 | Moderate reduction in flinching and licking | 10 |
| 10 | Significant reduction in flinching and licking | 35 |
| 30 | Strong reduction in flinching and licking | 115 |
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
In this model of inflammatory pain, this compound demonstrated a significant reduction in mechanical hyperalgesia.[1][4]
| Dose (mg/kg, p.o.) | Effect on Mechanical Hyperalgesia | Free Plasma Concentration (4.5h post-dose, nM) |
| 3 | No significant effect | 7 |
| 10 | Significant reduction at 2h post-dose | 10 |
| 30 | Significant reduction at 2h and 4h post-dose | 103 |
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
The effect of this compound on neuropathic pain was also evaluated. A higher dose was required to observe a significant effect in this model.[1][4]
| Dose (mg/kg, p.o., b.i.d.) | Effect on Mechanical Allodynia |
| 30 | No significant effect |
| 90 | Reversal of mechanical allodynia |
Experimental Protocols
In Vitro Assays
-
FLIPR (Fluorometric Imaging Plate Reader) Ca2+ Assay: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells recombinantly expressing either human or rat TRPA1 were used.[5] Cells were loaded with a calcium-sensitive dye, and the influx of calcium following activation of TRPA1 by an agonist was measured. The inhibitory effect of this compound was determined by quantifying the reduction in the calcium signal.
-
Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings were performed on CHO cells expressing human TRPA1 or on primary rat dorsal root ganglion (DRG) neurons.[6] The ion channel currents evoked by a TRPA1 agonist were measured in the presence and absence of this compound to determine its inhibitory potency.
In Vivo Models
-
Cinnamaldehyde-Induced Nocifensive Behaviors in Rats: Male Sprague-Dawley rats were orally administered this compound or vehicle.[1][2] One hour later, cinnamaldehyde was injected into the plantar surface of the hind paw. The number of flinches and the cumulative licking time of the injected paw were recorded for a defined period as a measure of nociceptive behavior.[1][2]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats: Male Sprague-Dawley rats received an intraplantar injection of CFA to induce inflammation and mechanical hyperalgesia.[1][4] Twenty-four hours after CFA injection, this compound or vehicle was administered orally. Mechanical paw withdrawal thresholds were assessed at various time points post-dosing using von Frey filaments.[1]
-
Spinal Nerve Ligation (SNL) Neuropathic Pain Model in Rats: The L5 spinal nerve of male Sprague-Dawley rats was ligated to induce mechanical allodynia.[1][4] After a post-operative recovery and baseline measurement period, rats were treated orally with this compound or vehicle twice daily for 10 consecutive days.[4] Paw withdrawal thresholds to von Frey filaments were measured at several time points during the treatment period.[1][4]
Signaling Pathways and Experimental Workflows
Caption: TRPA1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Pain Models.
References
- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: BAY-390 and HC-030031 as TRPA1 Antagonists
A comprehensive guide for researchers evaluating selective inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.
This guide provides a detailed, data-driven comparison of two prominent TRPA1 antagonists: BAY-390 and HC-030031. Both compounds are widely used research tools for investigating the physiological and pathological roles of TRPA1, a key player in pain, inflammation, and respiratory conditions. This document synthesizes available preclinical data to aid researchers in selecting the appropriate tool for their specific experimental needs.
Overview and Mechanism of Action
Both this compound and HC-030031 are selective antagonists of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.
Activation of the TRPA1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuron. This triggers the propagation of a pain signal to the central nervous system and the local release of pro-inflammatory neuropeptides. By blocking this channel, this compound and HC-030031 prevent cation influx, thereby inhibiting the downstream signaling cascade responsible for pain and neurogenic inflammation.
Caption: TRPA1 Signaling Pathway and Antagonist Inhibition.
Quantitative Performance Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and HC-030031 based on published experimental data.
Table 1: In Vitro Potency (IC₅₀)
| Compound | Assay Type | Species | IC₅₀ | Reference |
| This compound | FLIPR (Ca²⁺ influx) | Human | 16 nM | [1][2][3][4] |
| FLIPR (Ca²⁺ influx) | Rat | 63 nM | [1][2][3][4] | |
| Electrophysiology | Human | 82 nM | [1][2][3][4] | |
| Electrophysiology (DRG) | Rat | 35 nM | [3] | |
| HC-030031 | FLIPR (Ca²⁺ influx) | Human | 4.9 - 6.2 µM (AITC/Cinnamaldehyde) | [2][5][6] |
| FLIPR (Ca²⁺ influx) | Human | 5.3 µM (Formalin) | [5][6][7] |
FLIPR: Fluorometric Imaging Plate Reader; DRG: Dorsal Root Ganglion.
Table 2: In Vivo Efficacy in Rodent Pain Models
| Compound | Model | Species | Dose & Route | Effect | Reference |
| This compound | Cinnamaldehyde-induced pain | Rat | 3-30 mg/kg, p.o. | Significant reduction of nocifensive behaviors | [7][8] |
| CFA-induced inflammatory pain | Rat | 10-30 mg/kg, p.o. | Significant reduction of mechanical hyperalgesia | [7][8] | |
| SNL-induced neuropathic pain | Rat | 90 mg/kg, p.o. (b.i.d.) | Reversal of mechanical allodynia | [3] | |
| HC-030031 | AITC-induced pain | Rat | 100-300 mg/kg, p.o. | Significant reduction of nocifensive behaviors | [1][9] |
| CFA-induced inflammatory pain | Rat | 100 mg/kg, p.o. | Reversal of mechanical hypersensitivity | [2][5] | |
| SNL-induced neuropathic pain | Rat | 100-300 mg/kg, p.o. | Attenuation of mechanical hypersensitivity | [2][5] |
CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation; p.o.: oral administration; b.i.d.: twice daily; AITC: Allyl isothiocyanate.
Selectivity Profile
This compound has been profiled against a panel of other TRP channels and shows high selectivity for TRPA1. For instance, its IC₅₀ against human TRPV1 and TRPV4 is >25 µM, demonstrating a selectivity of over 1500-fold.[10]
HC-030031 is also highly selective for TRPA1. It does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels at concentrations effective for TRPA1 inhibition.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.
In Vitro: FLIPR Calcium Influx Assay
This assay measures the ability of a compound to inhibit TRPA1 agonist-induced calcium influx in cells engineered to express the channel.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of BAY-390 in a Laboratory Setting
Researchers and drug development professionals handling BAY-390 are advised to follow rigorous safety and disposal protocols. While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of laboratory chemical waste should be strictly adhered to in consultation with institutional Environmental Health and Safety (EHS) departments. The following guide provides essential information on the proper handling and disposal of this potent and selective TRPA1 antagonist.
Key Characteristics of this compound
This compound is a research compound with specific physical and biological properties that should be considered during its handling and the planning of its disposal.
| Property | Value | Source |
| Molecular Weight | 277.26 g/mol | [1][2] |
| Formula | C13H15F4NO | [1][2] |
| CAS Number | 2741956-55-6 | [1] |
| Storage | Store at -20°C | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [2] |
| Biological Activity | Potent and selective transient receptor potential ankyrin 1 (TRPA1) antagonist | [2][3] |
Standard Operating Procedure for Chemical Waste Disposal
The disposal of chemical waste such as this compound must comply with local, state, and federal regulations. The following is a general procedure for the disposal of laboratory chemicals.
1. Waste Identification and Classification:
- Characterize the waste. Based on its known properties and any solvents used, determine if the this compound waste is hazardous. Consult the Safety Data Sheet (SDS) for any reagents used in conjunction with this compound.
- Segregate the waste. Do not mix different types of chemical waste. This compound waste should be collected in a dedicated, properly labeled container.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
3. Waste Collection and Storage:
- Use a compatible, leak-proof container for waste collection.
- Clearly label the container with "Hazardous Waste," the chemical name (this compound and any solvents), and the approximate concentration and volume.
- Keep the waste container closed except when adding waste.
- Store the waste in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Disposal Request and Pickup:
- Contact your institution's EHS department to schedule a waste pickup.
- Provide them with all necessary information about the waste stream.
- Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous materials.
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of chemical waste in a laboratory setting. This process ensures that all safety and regulatory requirements are met.
Caption: General workflow for laboratory chemical waste disposal.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the principles of chemical inactivation could be applicable as a preliminary step before collection by EHS, if deemed appropriate and safe by a qualified chemist and the institution's EHS office. Any such procedure would need to be developed and validated in a controlled laboratory setting. Researchers should not attempt to neutralize or chemically treat hazardous waste without a specific, approved protocol.
It is imperative for all laboratory personnel to receive training on proper chemical waste management procedures. Adherence to these guidelines is essential for ensuring the safety of laboratory staff and the protection of the environment.
References
Essential Safety and Logistical Information for Handling BAY-390
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical guidance for handling BAY-390 based on general principles for novel research compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this compound must be treated as potentially hazardous. This information is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel before handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Assumed Risks
In the absence of a formal SDS, this compound should be handled with the assumption that it is a hazardous substance.[1][2][3] Potential hazards of novel chemical compounds may include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Carcinogenicity, Mutagenicity, or Teratogenicity: Potential to cause cancer, genetic defects, or harm to an unborn child.
-
Organ Toxicity: Potential to cause damage to specific organs.
-
Skin and Eye Irritation: May cause irritation or serious damage upon contact.
A thorough risk assessment should be performed by a qualified safety professional before any handling of this compound.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[5] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact. Regularly check for breakthrough times and replace gloves immediately after contamination.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5][7] | To protect eyes from splashes or airborne particles. |
| Body Protection | A fully fastened laboratory coat. A flame-resistant lab coat is required when working with flammable solvents.[5][7] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be required, especially when handling the compound outside of a certified chemical fume hood.[5][8] | To prevent inhalation of fine particles. |
Always inspect PPE for integrity before use and do not wear it outside of the laboratory.
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure to hazardous materials.
| Control Type | Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood. | To prevent the inhalation of powders or vapors. All weighing and solution preparation should be conducted within a fume hood.[5] |
| Secondary Engineering Control | Powder-Coated Balance Enclosure. | For weighing potent compounds to minimize the generation of aerosols.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict protocols is essential for both safety and the integrity of the experiment.[5]
4.1. Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment.
-
Verify Engineering Controls: Ensure that the chemical fume hood or balance enclosure is functioning correctly.
-
Weighing: Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure. Use a dedicated spatula and appropriate weighing paper or a tared container.
-
Secure Container: Close the primary container of this compound immediately after dispensing.
4.2. Solubilization:
-
Slow Addition of Solvent: To avoid splashing, add the solvent to the weighed compound slowly.
-
Aid Dissolution (if necessary): Use a vortex mixer or sonicator to aid in dissolution, ensuring the container is securely capped.
-
Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, and the date of preparation.
4.3. Storage:
-
Container: Store this compound in a clearly labeled, tightly sealed container.
-
Location: Keep the compound in a designated, ventilated, and access-controlled storage area.
-
Special Conditions: If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[4]
-
Solid Waste:
-
Collect all solid waste, including unused compound, contaminated gloves, and paper towels, in a clearly labeled and sealed container.[4]
-
-
Liquid Waste:
-
Disposal Route:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In case of accidental exposure, follow these procedures immediately and seek medical attention.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Visualizations
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. twu.edu [twu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
